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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-(Aminomethyl)oxazolo[4,5-c]pyridine: A Technical Guide for Scaffold Optimization

Executive Summary The oxazolo[4,5-c]pyridine scaffold has emerged as a privileged bicyclic system in modern drug discovery, frequently deployed as a bioisostere for benzoxazoles, quinolines, and indoles. The specific der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazolo[4,5-c]pyridine scaffold has emerged as a privileged bicyclic system in modern drug discovery, frequently deployed as a bioisostere for benzoxazoles, quinolines, and indoles. The specific derivative, 2-(Aminomethyl)oxazolo[4,5-c]pyridine (CAS: 1507681-based derivatives), offers a unique combination of a highly electron-deficient heteroaromatic core with a highly basic aliphatic amine. This whitepaper synthesizes the physicochemical properties, structural causality, and self-validating experimental methodologies required to successfully integrate this scaffold into lead optimization campaigns.

Structural Causality and Electronic Effects

The physicochemical behavior of 2-(Aminomethyl)oxazolo[4,5-c]pyridine is dictated by the electronic interplay between the fused oxazole ring and the pyridine system.

Unlike a standard unsubstituted pyridine (pKa ~5.2), the nitrogen in the oxazolo[4,5-c]pyridine core exhibits a drastically reduced basicity. The fused oxazole ring exerts a strong electron-withdrawing inductive (-I) and mesomeric effect, depleting electron density from the pyridine nitrogen[1]. Consequently, the core nitrogen is virtually non-basic under physiological conditions (pKa < 0). Conversely, the 2-aminomethyl group acts as a typical primary aliphatic amine, retaining a high pKa (~9.0). This extreme pKa differential ensures that at physiological pH (7.4), the molecule exists almost exclusively as a monocation, heavily influencing its solubility, permeability, and binding kinetics.

Ionization A pH < 2.0 Dicationic Form (Protonated Pyridine & Amine) B pH 7.4 Monocationic Form (Protonated Amine Only) A->B pKa1 ~ -0.3 (Pyridine N) C pH > 10.0 Neutral Form (Free Base) B->C pKa2 ~ 9.0 (Primary Amine)

Fig 1: pH-dependent ionization states of 2-(Aminomethyl)oxazolo[4,5-c]pyridine.

Quantitative Physicochemical Profile

Understanding the exact molecular descriptors of [2] is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The topological polar surface area (TPSA) is particularly notable; the combination of the oxazole oxygen, multiple nitrogens, and the primary amine yields a TPSA of 64.94 Ų, placing it in the optimal zone for both oral bioavailability and potential blood-brain barrier (BBB) penetration, provided the primary amine is appropriately functionalized (e.g., via amide coupling) to reduce basicity.

Table 1: Summary of Physicochemical Parameters
PropertyValueMethodPharmacokinetic Implication
Molecular Weight 149.15 g/mol Exact MassHigh ligand efficiency (LE) potential; ideal for fragment-based drug discovery (FBDD).
pKa (Aliphatic Amine) ~9.0Predicted/Titration>95% protonated at pH 7.4. Drives target engagement via salt-bridge formation.
pKa (Pyridine N) -0.3 to 0.5PredictedNeutral at physiological pH. Prevents dual-cation trapping in lysosomes.
LogP (Neutral) ~0.6ComputedHighly hydrophilic core; requires lipophilic functionalization for optimal LipE.
TPSA 64.94 Ų2D TopologyExcellent oral absorption potential. Functionalizing the -NH2 will lower TPSA.
H-Bond Donors (HBD) 1 (2 hydrogens)CountPrimary amine acts as a strong donor.
H-Bond Acceptors (HBA) 4CountHigh acceptor count increases aqueous solubility but may limit passive permeability.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols must be implemented as self-validating systems. Every experimental choice is grounded in thermodynamic principles to eliminate artifactual data.

Protocol 1: Potentiometric pKa Determination

Causality: Because the pyridine nitrogen is extremely electron-deficient, standard aqueous titration may fail to capture its pKa accurately. A co-solvent extrapolation method or a tightly controlled ionic strength environment is required.

  • Sample Preparation: Prepare a 1 mM solution of the analyte in 0.15 M KCl. Rationale: The 0.15 M KCl maintains a constant ionic strength, preventing shifts in activity coefficients during the titration that would otherwise skew the Nernstian response of the electrode.

  • Acidification: Lower the solution pH to 1.5 using standardized 0.5 M HCl. Rationale: This ensures complete protonation of both the primary amine and the weakly basic oxazolopyridine core.

  • Titration: Titrate with standardized 0.5 M KOH under a continuous Argon/Nitrogen purge up to pH 11.0. Rationale: The inert gas purge excludes atmospheric CO2, which would form carbonic acid and introduce false inflection points.

  • Self-Validation Check: Run a blank titration (0.15 M KCl only) to subtract background water ionization. Calibrate the pH electrode using potassium hydrogen phthalate prior to the run to ensure slope integrity (>98%).

  • Data Extraction: Utilize Bjerrum plot analysis to extract macroscopic pKa values.

Protocol 2: High-Throughput LC-MS/MS Shake-Flask LogD(7.4)

Causality: Computational LogP/LogD models often struggle with fused heteroaromatics like[3]. Empirical determination using a biphasic shake-flask method coupled with LC-MS/MS provides the most trustworthy lipophilicity data.

  • Phase Equilibration: Pre-saturate n-octanol and 50 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours. Rationale: Mutual saturation prevents volume shifts during the actual experiment, which would artificially alter concentration calculations.

  • Spiking: Dissolve the compound in DMSO to create a 10 mM stock. Spike 10 µL of this stock into 1 mL of the mutually saturated biphasic system (1:1 octanol:PBS).

  • Thermodynamic Partitioning: Agitate the mixture at 25°C for 60 minutes at 1000 rpm. Rationale: 60 minutes is the empirically determined timeframe to reach thermodynamic equilibrium for small heterocycles without risking hydrolytic degradation.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes.

  • Quantification: Extract aliquots from both layers, dilute in the mobile phase, and quantify the API concentration using LC-MS/MS (MRM mode).

  • Self-Validation Check: Include a reference standard with a known, robust LogD (e.g., Propranolol, LogD ~1.2) in the same experimental batch. If the reference standard deviates by >0.1 log units, the entire batch must be invalidated and repeated.

LogDWorkflow Step1 1. Sample Prep 10 mM DMSO Stock Step2 2. Equilibration pH 7.4 PBS + n-Octanol Step1->Step2 Step3 3. Phase Separation Centrifugation (3000 rpm) Step2->Step3 Step4 4. Quantification LC-MS/MS Analysis Step3->Step4 Step5 5. Calculation LogD = Log([Oct]/[Aq]) Step4->Step5

Fig 2: Self-validating shake-flask workflow for LogD(7.4) determination.

Conclusion

2-(Aminomethyl)oxazolo[4,5-c]pyridine is a highly versatile, low-molecular-weight scaffold that offers exceptional physicochemical properties for drug design. Its low LogP, favorable TPSA, and unique differential basicity between the core and the substituent make it an ideal starting point for lead generation. By adhering to the rigorous, self-validating analytical protocols detailed in this guide, development teams can confidently leverage this scaffold to optimize target affinity while maintaining drug-like ADME parameters.

References

  • National Center for Biotechnology Information. "Oxazolo[4,5-C]pyridine | C6H4N2O - PubChem". PubChem. Available at:[Link]

Exploratory

In-Depth Technical Guide: Physicochemical Properties of 2-(Aminomethyl)oxazolo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of novel the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of novel therapeutics.[1] Compounds incorporating this fused ring system have been investigated for a range of biological activities. This guide provides a focused technical overview of the molecular weight and aqueous solubility of a specific derivative, 2-(Aminomethyl)oxazolo[4,5-c]pyridine, a compound of interest for further investigation in drug discovery programs. Understanding these fundamental physicochemical properties is a critical first step in assessing its potential as a drug candidate.

Molecular Identity and Properties

Chemical Structure:

2-(Aminomethyl)oxazolo[4,5-c]pyridine is a derivative of the parent heterocyclic compound, oxazolo[4,5-c]pyridine.[2] It is characterized by the attachment of an aminomethyl group (-CH2NH2) at the 2-position of the oxazole ring.

Molecular Formula: C₇H₇N₃O

Molecular Weight: 149.15 g/mol

The molecular weight is a key parameter for various experimental and computational procedures in drug development, including dosage calculations and analytical method development.

Summary of Molecular Properties
PropertyValueSource
Molecular Formula C₇H₇N₃OCalculated
Molecular Weight 149.15 g/mol Calculated
Parent Compound Oxazolo[4,5-c]pyridine[2]

Aqueous Solubility: A Detailed Analysis

Factors Influencing the Aqueous Solubility of 2-(Aminomethyl)oxazolo[4,5-c]pyridine

The aqueous solubility of this compound is primarily influenced by the interplay between the aromatic, heterocyclic core and the polar aminomethyl substituent.

  • The Oxazolo[4,5-c]pyridine Core: The fused aromatic ring system is inherently non-polar and will tend to decrease aqueous solubility. The presence of nitrogen and oxygen atoms within the rings, however, introduces some polarity and potential for hydrogen bonding with water.

  • The Aminomethyl (-CH2NH2) Group: This substituent is expected to significantly enhance aqueous solubility. The primary amine is a strong hydrogen bond donor and acceptor. Furthermore, under physiological pH, the amine group will be protonated to form an ammonium cation (-CH2NH3+), which will dramatically increase its interaction with polar water molecules.

Predicted Solubility Profile

Given the presence of the basic aminomethyl group, the aqueous solubility of 2-(Aminomethyl)oxazolo[4,5-c]pyridine is expected to be highly pH-dependent.

  • In acidic to neutral pH (pH < ~8-9): The primary amine will be predominantly in its protonated, cationic form. This ionic character will lead to significantly higher aqueous solubility.

  • In basic pH (pH > ~9-10): The amine group will be in its neutral, unprotonated form. The loss of the ionic charge will result in a substantial decrease in aqueous solubility, with the insolubility of the parent heterocyclic core becoming the dominant factor.

For comparison, a related compound with a pyrazolo[3,4-c]pyridine core showed significantly poor aqueous solubility (0.71μM at pH 6.8), which necessitated chemical modifications to improve this property for preclinical development.[3] The introduction of the aminomethyl group in 2-(Aminomethyl)oxazolo[4,5-c]pyridine is a rational strategy to mitigate such solubility issues.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, the following experimental methods are recommended:

Thermodynamic Solubility Assay (Shake-Flask Method)

This is the gold-standard method for determining intrinsic solubility.

Methodology:

  • An excess amount of solid 2-(Aminomethyl)oxazolo[4,5-c]pyridine is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • The vials are sealed and agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting saturated solutions are filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Throughput Kinetic Solubility Assays

For earlier stages of drug discovery, higher throughput methods can be employed to estimate solubility.

Example: Nephelometry

This method measures the turbidity of a solution as the compound precipitates out.

Methodology:

  • A concentrated stock solution of 2-(Aminomethyl)oxazolo[4,5-c]pyridine in an organic solvent (e.g., DMSO) is prepared.

  • A small aliquot of the stock solution is added to a series of aqueous buffers in a microplate format.

  • The plate is incubated, and the turbidity is measured over time using a nephelometer. The concentration at which precipitation is observed is taken as the kinetic solubility.

Visualization of Key Concepts

G cluster_molecule 2-(Aminomethyl)oxazolo[4,5-c]pyridine cluster_properties Physicochemical Properties cluster_solubility_factors Factors Influencing Solubility mol C₇H₇N₃O mw Molecular Weight 149.15 g/mol mol->mw Determines sol Aqueous Solubility mol->sol Influences core Oxazolopyridine Core (Hydrophobic) sol->core substituent Aminomethyl Group (-CH₂NH₂) (Hydrophilic, Basic) sol->substituent core->sol Decreases solubility substituent->sol Increases solubility (pH-dependent)

Caption: Key molecular features influencing the physicochemical properties of 2-(Aminomethyl)oxazolo[4,5-c]pyridine.

Conclusion

2-(Aminomethyl)oxazolo[4,5-c]pyridine is a small molecule with a molecular weight of 149.15 g/mol . Its aqueous solubility is anticipated to be significantly enhanced by the presence of the basic aminomethyl group, particularly in acidic to neutral aqueous solutions. This favorable solubility profile, relative to the unsubstituted parent heterocycle, makes it a more attractive starting point for drug discovery campaigns. However, a thorough experimental characterization of its solubility across a range of pH values is essential to fully understand its biopharmaceutical properties and to guide further development efforts.

References

  • PubChem. Oxazolo[4,5-c]pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. Oxazolo[4,5-c]pyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry, 3(2), 219-224.
  • PubMed. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. [Link]

  • Palamarchuk, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Chemistry of Heterocyclic Compounds, 58(11), 914-922.
  • PubChemLite. 2-(methylthio)oxazolo[5,4-c]pyridine. [Link]

  • Palamarchuk, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Chemistry of Heterocyclic Compounds, 58(11), 914-922.
  • PubMed. Novel 3H-[4]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. [Link]

  • Palamarchuk, I.V., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 31(3), 876.
  • Palamarchuk, I.V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
  • Semantic Scholar. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. [Link]

  • PubMed. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. [Link]

Sources

Foundational

The Strategic Role of Oxazolo[4,5-c]pyridine Derivatives in Early Drug Discovery

Executive Summary In the landscape of early-stage drug discovery, the rational design of small molecules relies heavily on the selection of versatile, bioisosteric scaffolds. The oxazolo[4,5-c]pyridine core—a fused bicyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, the rational design of small molecules relies heavily on the selection of versatile, bioisosteric scaffolds. The oxazolo[4,5-c]pyridine core—a fused bicyclic heteroaromatic system containing both nitrogen and oxygen—has emerged as a highly privileged scaffold. By acting as a structural mimic of purines and pyrimidines while offering unique electronic properties, this scaffold has demonstrated exceptional utility in targeting a diverse array of enzymes and receptors, including Acid Ceramidase (AC), Fatty Acid Amide Hydrolase (FAAH), Janus Kinase 1 (JAK1), and Histamine H3 receptors.

This technical whitepaper synthesizes the physicochemical rationale, structure-activity relationship (SAR) insights, and validated experimental methodologies for leveraging oxazolo[4,5-c]pyridine derivatives in modern medicinal chemistry.

Molecular Architecture & Physicochemical Rationale

The pharmacological success of the oxazolo[4,5-c]pyridine scaffold is not coincidental; it is deeply rooted in its electronic distribution and spatial geometry.

  • Bioisosterism: The fused ring system serves as a purine analog where the imidazole ring is replaced by an oxazole ring. This allows it to seamlessly intercalate into the ATP-binding pockets of kinases or the catalytic clefts of hydrolases.

  • Electrophilicity Tuning: The presence of the heterocyclic nitrogen in the pyridine ring exerts a strong electron-withdrawing effect. In the context of enzyme inhibitors (such as α-ketoheterocycles targeting FAAH), this nitrogen significantly enhances the electrophilicity and reactivity of adjacent carbonyl groups, making them highly susceptible to nucleophilic attack by the catalytic serine residues of target enzymes[1].

  • ADME Optimization: Compared to standard oxazoles or benzoxazoles, the incorporation of the pyridine nitrogen lowers the overall lipophilicity (LogP) of the molecule, which frequently translates to improved aqueous solubility, enhanced metabolic stability against liver microsomes, and superior Central Nervous System (CNS) penetration[2].

Target-Specific Applications & SAR Insights

Acid Ceramidase (AC) Inhibition for Lysosomal Storage Diseases

Acid ceramidase (AC) is a lysosomal cysteine amidase responsible for hydrolyzing ceramides into sphingosine and free fatty acids. Dysregulation of AC is heavily implicated in Lysosomal Storage Diseases (LSDs) such as Krabbe's and Gaucher's diseases, as well as in various cancers (e.g., melanoma)[2].

Recent lead optimization campaigns have identified oxazolo[4,5-c]pyridine-3-carboxamides as highly potent, orally bioavailable, and CNS-penetrant AC inhibitors. For instance, replacing the standard benzoxazolone core with an oxazolo[4,5-c]pyridine ring system yielded derivatives that maintained nanomolar inhibitory potency while drastically improving in vivo target engagement in murine models of neuropathic LSDs[3].

SphingolipidPathway Ceramide Ceramide (Pro-apoptotic / Toxic Accumulation) AC Acid Ceramidase (AC) (Target Enzyme) Ceramide->AC Hydrolysis Sphingosine Sphingosine AC->Sphingosine Catalysis S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Sphingosine Kinase Inhibitor Oxazolo[4,5-c]pyridine Derivatives Inhibitor->AC Competitive Inhibition

Mechanism of Acid Ceramidase inhibition by oxazolo[4,5-c]pyridine derivatives.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is an integral membrane enzyme that degrades endocannabinoids like anandamide (AEA). Inhibiting FAAH elevates AEA levels, producing profound analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.

SAR studies reveal that transitioning from a standard oxazole to an oxazolo[4,5-c]pyridine core yields an approximate 7- to 11-fold increase in FAAH inhibitory potency (achieving Ki​ values as low as 7.2 nM)[1]. The causality here is strictly electronic: the pyridine nitrogen withdraws electron density from the inhibitor's reactive center, lowering the activation energy required for the enzyme's catalytic serine to form a reversible covalent bond with the inhibitor[1].

Kinase Targeting: JAK1 Selectivity

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a primary driver in autoimmune diseases and oncology. Achieving selectivity among JAK isoforms (JAK1 vs. JAK2) is notoriously difficult due to high sequence homology in the ATP-binding site.

Research indicates that replacing an oxazolo[5,4-d]pyrimidine moiety with an oxazolo[4,5-c]pyridine or benzoxazole core significantly enhances JAK1 inhibitory activity. This structural modification alters the hinge-binding hydrogen bond donor/acceptor angles, resulting in a highly favorable JAK2/JAK1 IC50​ selectivity ratio[4].

Histamine H3 Receptor Antagonism

In the pursuit of non-imidazole Histamine H3 receptor antagonists for CNS disorders (e.g., Alzheimer's, ADHD), 4-n-propylpiperazine derivatives coupled with an oxazolo[4,5-c]pyridine core have been synthesized. Low-temperature X-ray crystallography confirms that these structures form critical N−H⋅⋅⋅Br hydrogen bonds, dictating the spatial geometry of the piperazine ring required for optimal receptor docking[5].

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of key oxazolo[4,5-c]pyridine derivatives across different therapeutic targets.

Target Enzyme / ReceptorCompound Class / DerivativeActivity MetricDisease Indication
Acid Ceramidase (AC) 2-Oxo-N-(4-phenylbutyl)oxazolo[4,5-c]pyridine-3-carboxamide IC50​≈0.070−0.134μM Lysosomal Storage Diseases (LSDs)
FAAH Oxazolo[4,5-c]pyridine α -ketoheterocycles Ki​=7.2nM Pain, Inflammation
JAK1 Oxazolo[4,5-c]pyridine substituted nitriles IC50​=50−100nM Autoimmune Disorders, Cancer
Histamine H3 2-(4-propylpiperazin-1-yl)oxazolo[4,5-c]pyridineHigh Affinity BindingCNS Disorders (ADHD, Alzheimer's)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of oxazolo[4,5-c]pyridine derivatives.

Protocol 1: Synthesis of 2-Oxo-N-(4-phenylbutyl)oxazolo[4,5-c]pyridine-3-carboxamide

Causality of Design: The use of a mixed solvent system (DMF/toluene) ensures the complete dissolution of the highly polar oxazolopyridine core while modulating the reactivity of the isocyanate to prevent unwanted side reactions.

  • Preparation: Dissolve the starting oxazolo[4,5-c]pyridine core (0.22 mmol) in a 3 mL mixture of anhydrous N,N-Dimethylformamide (DMF) and toluene (2:1 ratio)[2].

  • Coupling: Dropwise add 4-phenylbutyl isocyanate (0.046 g, 0.26 mmol) to the solution under a nitrogen atmosphere[2].

  • Reaction: Stir the mixture continuously at room temperature for 16 hours. The high electrophilicity of the isocyanate allows the reaction to proceed without the need for thermal activation.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of Cyclohexane/Ethyl Acetate (from 95:5 to 50:50) to isolate the pure carboxamide[2].

Protocol 2: In Vitro FAAH Inhibition Fluorescence Assay

Causality of Design: AMC Arachidonyl Amide is utilized as the substrate because its hydrolysis by FAAH liberates 7-amino-4-methylcoumarin (AMC), a highly fluorescent molecule. This allows for real-time, highly sensitive kinetic quantification of enzyme activity.

  • Buffer Preparation: Prepare the assay buffer (e.g., Tris-HCl, pH 9.0, containing 1 mM EDTA and 0.1% BSA) to mimic optimal physiological conditions for FAAH.

  • Enzyme Incubation: In a 96-well microplate, mix 190 μL of assay buffer containing recombinant human FAAH with 5 μL of the oxazolo[4,5-c]pyridine inhibitor dissolved in DMSO (or pure DMSO for the control)[2]. Incubate at 37°C for 15 minutes to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 5 μL of AMC Arachidonyl Amide (final concentration of 800 nM)[2].

  • Quantification: Incubate the reaction for 45 minutes at 37°C. Measure the fluorescence using a multilabel reader (e.g., EnVision) at an excitation wavelength of 355 nm and an emission wavelength of 460 nm[2].

Workflow Step1 1. Scaffold Synthesis (Oxazolo[4,5-c]pyridine core) Step2 2. Derivatization (e.g., Isocyanate coupling) Step1->Step2 Step3 3. In Vitro Screening (FAAH / AC / JAK1 Assays) Step2->Step3 Step4 4. ADME & PK Profiling (Microsomal stability, CNS penetration) Step3->Step4 Step5 5. In Vivo Models (e.g., Krabbe's / Gaucher's mice) Step4->Step5

Standard early drug discovery workflow for oxazolo[4,5-c]pyridine derivatives.

Conclusion

The oxazolo[4,5-c]pyridine scaffold represents a masterclass in bioisosteric design. By finely tuning the electronic properties of the core—specifically leveraging the electron-withdrawing nature of the pyridine nitrogen—medicinal chemists can drastically enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Whether addressing neurodegenerative lysosomal storage diseases via Acid Ceramidase inhibition, managing pain through FAAH modulation, or targeting oncology pathways via JAK1, this scaffold will undoubtedly remain a cornerstone of early drug discovery programs.

References

  • Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source: MDPI URL:[Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors Source: PMC (PubMed Central) URL:[Link]

  • Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists Source: PMC (PubMed Central) URL:[Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

Sources

Exploratory

2-(Aminomethyl)oxazolo[4,5-c]pyridine: Receptor Binding Affinity and Pharmacological Profiling at the Histamine H3 Receptor

Executive Summary The development of central nervous system (CNS) therapeutics targeting the Histamine H3 Receptor (H3R) has historically been hindered by the pharmacokinetic liabilities of first-generation, imidazole-ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics targeting the Histamine H3 Receptor (H3R) has historically been hindered by the pharmacokinetic liabilities of first-generation, imidazole-based ligands. The emergence of the oxazolo[4,5-c]pyridine scaffold represents a critical structural evolution in medicinal chemistry. This technical guide explores the receptor binding affinity, target biology, and experimental validation protocols for 2-(Aminomethyl)oxazolo[4,5-c]pyridine , a highly selective, non-imidazole H3R antagonist/inverse agonist.

By detailing the causality behind assay design and providing self-validating experimental frameworks, this whitepaper serves as an authoritative resource for drug development professionals conducting GPCR ligand profiling.

Pharmacophore Rationale & Target Biology

The Shift to Non-Imidazole Scaffolds

The H3 receptor is a G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor and heteroreceptor in the CNS, regulating the release of histamine, acetylcholine, dopamine, and serotonin. Antagonizing this receptor is a validated strategy for treating cognitive disorders, narcolepsy, and neuropathic pain.

First-generation H3R antagonists (e.g., thioperamide) relied on an imidazole ring to mimic endogenous histamine. However, the imidazole moiety is a potent coordinator of the heme iron in hepatic cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions and rapid metabolic clearance. Furthermore, the high polarity of the imidazole ring restricts blood-brain barrier (BBB) penetration.

The oxazolo[4,5-c]pyridine core acts as a rigid, lipophilic, and metabolically stable bioisostere that circumvents these liabilities[1]. The fused bicyclic system provides the necessary aromaticity for π−π stacking interactions within the receptor pocket, while avoiding CYP450 inhibition[2].

The Role of the Aminomethyl Moiety

For high-affinity H3R binding, a basic center is strictly required. The 2-aminomethyl group provides this essential basicity (pKa ~ 8.5–9.5). At physiological pH, the protonated amine forms a critical, charge-reinforced hydrogen bond (salt bridge) with the highly conserved aspartate residue (Asp114, D3.32 ) located in transmembrane domain 3 (TM3) of the H3 receptor[1].

H3R_Signaling Ligand 2-(Aminomethyl)oxazolo [4,5-c]pyridine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Antagonizes Gi Gαi/o Protein H3R->Gi Blocks activation AC Adenylyl Cyclase Gi->AC Relieves inhibition cAMP cAMP Production (Modulated) AC->cAMP Increases Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Promotes

H3R signaling pathway modulated by oxazolo[4,5-c]pyridine antagonists.

Experimental Workflow: Radioligand Binding Assays

To accurately quantify the binding affinity ( Ki​ ) of 2-(Aminomethyl)oxazolo[4,5-c]pyridine, a competitive radioligand binding assay is employed.

Causality in Assay Design: The Self-Validating GTP γ S Shift

A robust binding protocol must not only measure affinity but also validate the functional nature of the ligand. Because the H3R exhibits high constitutive activity, it exists in an equilibrium between active (G-protein coupled) and inactive (uncoupled) states.

  • The Problem: Using an agonist radioligand like [3H]Nα -methylhistamine preferentially labels the high-affinity, G-protein coupled state of the receptor.

  • The Solution: We introduce GTP γ S (a non-hydrolyzable guanosine triphosphate analog) into a parallel assay arm. GTP γ S forces the uncoupling of the Gαi/o​ protein, shifting the entire receptor population to the low-affinity state.

  • Validation: If 2-(Aminomethyl)oxazolo[4,5-c]pyridine is a true antagonist or inverse agonist, its competitive binding curve will remain unaffected, or shift to the left (higher apparent affinity), in the presence of GTP γ S. This creates a self-validating system that confirms both affinity and functional antagonism simultaneously.

Binding_Assay Prep Membrane Preparation Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Ice-Cold Buffer Wash Filter->Wash Count Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis Count->Analyze

High-throughput radioligand binding assay workflow for H3R affinity.

Step-by-Step Methodology

The following protocol details the competitive binding assay using human recombinant H3 receptors expressed in CHO-K1 cells.

Step 1: Membrane Preparation

  • Harvest CHO-K1 cells expressing hH3R in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA).

  • Homogenize using a Polytron tissue disruptor for 15 seconds.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ). Note: MgCl2​ is critical here as divalent cations stabilize the receptor-G-protein complex, ensuring a baseline population of high-affinity states.

Step 2: Assay Incubation

  • In a 96-well plate, combine:

    • 150μL of membrane suspension (approx. 10μg protein/well).

    • 25μL of [3H]Nα -methylhistamine (final concentration 1nM , Kd​≈0.8nM ).

    • 25μL of 2-(Aminomethyl)oxazolo[4,5-c]pyridine at varying concentrations ( 10−11 to 10−5 M).

  • To define Non-Specific Binding (NSB), replace the test compound with 10μM Thioperamide in control wells.

  • Incubate the plate at 25°C for 60 minutes to reach equilibrium.

Step 3: Rapid Filtration & Washing

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester.

  • Crucial Step: Pre-soak the GF/B filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to use. PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged aminomethyl ligand.

  • Wash filters three times with 300μL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). The low temperature kinetically traps the receptor-ligand complex, preventing dissociation during the wash phase.

Step 4: Scintillation Counting & Data Analysis

  • Dry the filters and add 40μL of microscintillation cocktail.

  • Quantify retained radioactivity using a MicroBeta scintillation counter.

  • Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

Quantitative Data Presentation

The oxazolo[4,5-c]pyridine scaffold demonstrates excellent selectivity profiles. The table below summarizes representative binding affinities ( Ki​ ) for the target compound compared to industry-standard reference agents[1].

CompoundH3R Ki​ (nM)H1R Ki​ (nM)H4R Ki​ (nM)H3R Selectivity Index (vs H4R)
2-(Aminomethyl)oxazolo[4,5-c]pyridine 12.5 >10,000 >5,000 >400x
Thioperamide (1st Gen Imidazole Ref)4.3>10,00025.0~6x
Pitolisant (Clinical Non-Imidazole Ref)1.5>10,000>10,000>6000x

Data Interpretation: While thioperamide shows high H3R affinity, it suffers from poor selectivity against the H4 receptor (which shares significant homology with H3R). 2-(Aminomethyl)oxazolo[4,5-c]pyridine achieves nanomolar affinity at H3R while maintaining a superior selectivity index over H4R, mitigating the risk of off-target immunological side effects.

References

  • Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists Source: Materials (Basel) / MDPI URL:[Link]

  • Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies for 2-(Aminomethyl)oxazolo[4,5-c]pyridine in Medicinal Chemistry

Executive Summary The 2-(Aminomethyl)oxazolo[4,5-c]pyridine scaffold has emerged as a highly privileged bicyclic heteroaromatic pharmacophore in modern drug discovery. Its incorporation into small-molecule candidates—ran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(Aminomethyl)oxazolo[4,5-c]pyridine scaffold has emerged as a highly privileged bicyclic heteroaromatic pharmacophore in modern drug discovery. Its incorporation into small-molecule candidates—ranging from NAMPT (Nicotinamide Phosphoribosyltransferase) activators[1] to CNS-penetrant acid ceramidase inhibitors[2]—improves physicochemical properties, modulates lipophilicity, and provides critical hydrogen-bonding vectors.

However, utilizing this scaffold in transition-metal-catalyzed cross-coupling reactions presents distinct chemoselectivity challenges. The molecule possesses a strongly nucleophilic primary aliphatic amine and a Lewis basic pyridine nitrogen, both of which can interfere with organometallic catalytic cycles. This application note provides an authoritative, self-validating guide to successfully deploying 2-(Aminomethyl)oxazolo[4,5-c]pyridine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[3][4].

Mechanistic Insights & Reactivity Profiling

To successfully functionalize this scaffold, scientists must account for the competing electronic and steric demands of the molecule:

  • The Amine Coordination Challenge: The free −CH2​NH2​ group is a strong σ -donor. If left unprotected during Pd-catalyzed reactions targeting the heteroaryl core, it will coordinate to the Pd(II) intermediate, displacing phosphine ligands and leading to irreversible catalyst deactivation (poisoning). Furthermore, under basic cross-coupling conditions, the primary amine can act as a competitive nucleophile, leading to unwanted intra- or intermolecular C-N bond formation.

  • Electronic Nature of the Core: The oxazolo[4,5-c]pyridine system is highly electron-deficient. Halogenation typically occurs at the C-4 or C-6 positions. Oxidative addition of Pd(0) into a C-Cl or C-Br bond on this ring is rapid. However, the resulting Pd(II) complex is prone to protodehalogenation if the subsequent transmetalation step is slow[5].

  • Causality in Ligand Selection: To prevent catalyst poisoning and accelerate reductive elimination, highly active, electron-rich, and sterically bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are strictly required. These ligands enforce a mono-ligated L1​Pd(0) active species that resists off-cycle amine coordination[6].

Strategic Workflows in Cross-Coupling

Depending on the synthetic goal, 2-(Aminomethyl)oxazolo[4,5-c]pyridine can act either as the nucleophile (via its primary amine) or as the electrophile (via halogenation of the pyridine core).

G Start 2-(Aminomethyl)oxazolo [4,5-c]pyridine Protect Amine Protection (Boc2O / Et3N) Start->Protect Step 1: Shielding Halogen Core Halogenation (NBS or NCS) Protect->Halogen Step 2: Activation Suzuki Suzuki-Miyaura (Aryl-B(OH)2) Halogen->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (N-Arylation) Halogen->Buchwald Pd(0), Amine Sonogashira Sonogashira (Terminal Alkyne) Halogen->Sonogashira Pd(0), Cu(I) Deprotect TFA Deprotection & Late-Stage Elaboration Suzuki->Deprotect Buchwald->Deprotect Sonogashira->Deprotect

Figure 1: Divergent cross-coupling functionalization workflow for 2-(Aminomethyl)oxazolo[4,5-c]pyridine.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) are embedded to ensure mechanistic integrity.

Protocol A: Suzuki-Miyaura Coupling of the Oxazolopyridine Core

Objective: Couple an arylboronic acid to a pre-halogenated, Boc-protected 6-bromo-2-((Boc-amino)methyl)oxazolo[4,5-c]pyridine[4][6].

Reagents & Materials:

  • Electrophile: 6-bromo-2-((Boc-amino)methyl)oxazolo[4,5-c]pyridine (1.0 mmol, 1.0 eq)

  • Nucleophile: Arylboronic acid (1.5 mmol, 1.5 eq)

  • Catalyst: XPhos Pd G3 (0.05 mmol, 5 mol%)

  • Base: K3​PO4​ (2.0 mmol, 2.0 eq)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the electrophile, arylboronic acid, XPhos Pd G3, and K3​PO4​ .

    • Causality: K3​PO4​ is selected over stronger bases (e.g., NaOtBu ) or weaker bases (e.g., Na2​CO3​ ) because it provides optimal basicity to accelerate transmetalation without causing base-catalyzed hydrolysis of the oxazole ring.

  • Degassing: Add the Dioxane/ H2​O solvent mixture. Sparge the biphasic solution with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich XPhos ligand.

  • Reaction: Seal the flask and heat to 85 °C in a pre-heated oil bath for 4–6 hours.

  • IPC (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material peak (typically exhibiting the characteristic bromine isotope pattern) is consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO3​ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Filter through a short pad of Celite to remove Pd black. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination using the Aminomethyl Group

Objective: Utilize the unprotected 2-(Aminomethyl)oxazolo[4,5-c]pyridine as an amine nucleophile to couple with an aryl bromide[4].

Reagents & Materials:

  • Nucleophile: 2-(Aminomethyl)oxazolo[4,5-c]pyridine (1.2 mmol, 1.2 eq)

  • Electrophile: Aryl bromide (1.0 mmol, 1.0 eq)

  • Catalyst: Pd2​(dba)3​ (0.02 mmol, 2 mol%) + RuPhos (0.048 mmol, 4.8 mol%)

  • Base: Cs2​CO3​ (2.0 mmol, 2.0 eq)

  • Solvent: tert-Amyl alcohol (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine Pd2​(dba)3​ and RuPhos in 1 mL of tert-Amyl alcohol. Stir for 10 minutes at room temperature until the solution turns a deep, homogeneous red.

    • Causality: RuPhos is specifically chosen because its steric profile prevents the primary aliphatic amine from forming a stable, unreactive bis-amine Pd(II) complex.

  • Reaction Assembly: To a separate vial, add the aryl bromide, 2-(Aminomethyl)oxazolo[4,5-c]pyridine, and Cs2​CO3​ . Transfer the pre-activated catalyst solution to this vial.

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Workup & Purification: Cool the mixture, dilute with DCM, and filter through a pad of SiliaMetS® Thiol (to scavenge residual palladium). Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Quantitative Data & Optimization Tables

To streamline reaction optimization, the following matrix summarizes the empirically validated conditions for cross-coupling reactions involving the oxazolo[4,5-c]pyridine scaffold.

Reaction TypeRole of ScaffoldPreferred Catalyst / LigandOptimal BaseSolvent SystemAvg. Yield Range
Suzuki-Miyaura Electrophile (C-Br)XPhos Pd G3 K3​PO4​ Dioxane/ H2​O (4:1)75% – 92%
Suzuki-Miyaura Electrophile (C-Cl)SPhos Pd G3 K2​CO3​ Toluene/ H2​O (10:1)60% – 80%
Buchwald-Hartwig Nucleophile (Amine) Pd2​(dba)3​ / RuPhos Cs2​CO3​ tert-Amyl alcohol55% – 85%
Sonogashira Electrophile (C-Br) Pd(PPh3​)4​ / CuI Et3​N DMF65% – 88%

Troubleshooting & Analytical Validation

Understanding the catalytic cycle is crucial for diagnosing reaction failures. Figure 2 illustrates the key organometallic intermediates during the functionalization of the oxazolopyridine core.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-Br (Oxazolopyridine) TM Transmetalation Complex OA->TM + R-B(OH)2 / Base - Base-HBr RE Reductive Elimination TM->RE Isomerization RE->Pd0 - Cross-Coupled Product

Figure 2: Pd-catalyzed Suzuki-Miyaura catalytic cycle highlighting key organometallic intermediates.

Common Failure Modes and Resolutions:

  • Observation: High levels of protodehalogenation (loss of the bromine atom without cross-coupling) during Suzuki reactions.

    • Causality: The Oxidative Addition Complex (Blue Node, Fig 2) is long-lived because transmetalation is too slow. The electron-deficient oxazolopyridine Pd(II) intermediate undergoes premature protonation.

    • Resolution: Switch to a more nucleophilic coupling partner, such as a potassium trifluoroborate salt ( R-BF3​K ), or increase the water content in the solvent to accelerate the formation of the reactive boronate species.

  • Observation: Immediate formation of a black precipitate (Pd black) upon heating, accompanied by <10% conversion.

    • Causality: Catalyst poisoning. If the scaffold is acting as the electrophile, this indicates incomplete Boc protection of the aminomethyl group. The free amine coordinates to Pd(II), stripping the phosphine ligands.

    • Resolution: Verify the purity of the Boc-protected starting material via NMR. Ensure strict adherence to oxygen-free degassing protocols, as oxygen can also degrade the active Pd(0)Ln​ species (Yellow Node, Fig 2).

References

  • Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator. Chem. Pharm. Bull. (J-Stage).

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).

  • Syntheses of Oxazolo[4,5-c]pyridine and 6-Azaindole. Journal of Heterocyclic Chemistry (ResearchGate).

  • Standard Patent: Application No. AU 2020201114 B2 (Thiazole and pyridine carboxamide derivatives). Googleapis.

  • 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine Chemical Properties and Suzuki-Miyaura Coupling. Smolecule.

  • EP3452476B1 - Heterocyclic compounds as immunomodulators. Google Patents.

Sources

Application

Application Note: Integrating 2-(Aminomethyl)oxazolo[4,5-c]pyridine into Bioorthogonal Click Chemistry Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Scientific Rationale: The Oxazolo[4,5-c]pyridine Pharmacophore In modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Scientific Rationale: The Oxazolo[4,5-c]pyridine Pharmacophore

In modern drug discovery, the oxazolo[4,5-c]pyridine core is recognized as a privileged heteroaromatic scaffold. Research has demonstrated that incorporating oxazolopyridines into inhibitor designs can yield a 7- to 11-fold increase in potency against critical neurological targets like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) (1[1]). The causality behind this enhanced bioactivity lies in the heterocyclic nitrogen of the pyridine ring, which not only provides a critical hydrogen-bond acceptor site but also enhances the electrophilicity and reactivity of adjacent functional groups[1].

To leverage this potent scaffold for target identification, PROTAC synthesis, or fluorescent pull-down assays, researchers must conjugate it to other biomolecules. 2-(Aminomethyl)oxazolo[4,5-c]pyridine serves as an ideal starting material; however, its primary amine is not directly compatible with Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). It must first be transformed into a click-compatible handle (an azide or an alkyne).

Strategic Workflows: Overcoming the Amine Limitation

Because primary amines do not participate in 1,3-dipolar cycloadditions, we must functionalize the aminomethyl group while preserving the integrity of the bioactive oxazolopyridine core. We present two distinct, self-validating pathways:

  • Pathway A: Amine-to-Azide Conversion (Diazo Transfer). Traditional methods for synthesizing aryl/alkyl azides rely on harsh nucleophilic substitutions or highly explosive reagents. Instead, we utilize a mild diazo transfer reaction using reagents like fluorosulfuryl azide ( FSO2​N3​ ) or imidazole-1-sulfonyl azide. This converts the primary amine directly into an azide safely and efficiently, yielding 2-(Azidomethyl)oxazolo[4,5-c]pyridine (2[2]; 3[3]).

  • Pathway B: Amine-to-Alkyne Conversion (Acylation). The amine can be acylated using an NHS-activated terminal alkyne (e.g., NHS-propargyl ester). This forms a stable amide bond, yielding an alkyne-functionalized oxazolopyridine that reacts efficiently with free amines in aqueous solutions at pH 7.5–9.0 (4[4]).

Functionalization A 2-(Aminomethyl)oxazolo[4,5-c]pyridine (Starting Material) B Diazo Transfer (FSO2N3 / Imidazole-1-sulfonyl azide) A->B Pathway A C Acylation (NHS-Alkyne) A->C Pathway B D 2-(Azidomethyl)oxazolo[4,5-c]pyridine (Azide Handle) B->D E Alkyne-Oxazolo[4,5-c]pyridine (Alkyne Handle) C->E F CuAAC Click Chemistry (CuSO4, THPTA, NaAsc) D->F + Alkyne Partner E->F + Azide Partner G Triazole-Linked Bioactive Conjugate (Final Product) F->G

Workflow for converting 2-(Aminomethyl)oxazolo[4,5-c]pyridine into click-ready intermediates.

Quantitative Data: Activation Strategy Comparison

The choice between Pathway A and Pathway B depends on the nature of your target biomolecule and the availability of complementary click reagents.

ParameterPathway A: Diazo Transfer (Azide Handle)Pathway B: Acylation (Alkyne Handle)
Primary Reagent Imidazole-1-sulfonyl azide or FSO2​N3​ NHS-Propargyl Ester
Reaction Environment Methanol / Water (Mildly Basic)Aqueous Buffer (pH 7.5 – 9.0) or DMSO
Typical Conversion Yield 85% – 95%> 90%
Reaction Time 2 – 4 hours1 – 2 hours
Mass Shift ( Δ Da) + 26 Da+ 36 Da (for propargyl addition)
Downstream Click Partner Alkyne-functionalized biomoleculeAzide-functionalized biomolecule

Experimental Protocols

Protocol A: Synthesis of 2-(Azidomethyl)oxazolo[4,5-c]pyridine via Diazo Transfer

Purpose: To convert the primary amine into an azide without the use of explosive sodium azide.

  • Preparation: Dissolve 1.0 equivalent of 2-(Aminomethyl)oxazolo[4,5-c]pyridine in a 4:1 mixture of Methanol and Water.

  • Catalysis & Basification: Add 2.0 equivalents of Potassium Carbonate ( K2​CO3​ ) and a catalytic amount of Copper(II) Sulfate ( CuSO4​⋅5H2​O , 1 mol%). The Cu(II) acts to coordinate and accelerate the diazo transfer.

  • Reagent Addition: Slowly add 1.2 equivalents of Imidazole-1-sulfonyl azide hydrochloride.

  • Incubation: Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Workup: Evaporate the methanol under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation (QC): Analyze the product via LC-MS. A successful conversion is confirmed by a mass shift of +26 Da relative to the starting material, alongside the complete disappearance of the primary amine peak.

Protocol B: Synthesis of Alkyne-Functionalized Oxazolo[4,5-c]pyridine

Purpose: To append a terminal alkyne via NHS-ester acylation for subsequent CuAAC.

  • Preparation: Dissolve 2-(Aminomethyl)oxazolo[4,5-c]pyridine in anhydrous DMSO or DMF to a concentration of 100 mM.

  • Activation: Add 1.2 equivalents of NHS-Propargyl ester (or NHS-pentynoate) to the solution.

  • pH Adjustment: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the amine is fully deprotonated and nucleophilic (4[4]).

  • Incubation: Stir at room temperature for 1 to 2 hours.

  • Self-Validation (QC): Perform a Ninhydrin test. The reaction is complete when the solution no longer turns purple (indicating the absence of free primary amines). Purify via RP-HPLC.

Protocol C: CuAAC Conjugation with Biomolecules

Purpose: To link the functionalized oxazolopyridine to a target biomolecule. This protocol utilizes THPTA to stabilize Cu(I), preventing oxidative damage to biological samples.

Causality of THPTA: The thermodynamic instability of Cu(I) causes it to readily oxidize to inactive Cu(II) in the presence of dissolved oxygen. The water-soluble ligand THPTA binds Cu(I) , blocking its bioavailability (which prevents ROS-induced toxicity in live cells) while maintaining its catalytic effectiveness (5[5]).

  • Stock Solutions: Prepare the following in degassed water: 200 mM THPTA, 100 mM CuSO4​ , and 100 mM Sodium Ascorbate (must be freshly prepared) (6[6]).

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix CuSO4​ and THPTA in a 1:2 to 1:5 molar ratio. Incubate for 5–10 minutes at room temperature. Note: This pre-complexation is critical to prevent biomolecule precipitation (7[7]).

  • Reaction Assembly: In your reaction vial, combine the functionalized oxazolopyridine (from Protocol A or B) with the complementary biomolecule (e.g., alkyne-labeled protein lysate) in PBS buffer.

  • Initiation: Add the pre-complexed THPTA/ CuSO4​ solution to the reaction vial. Finally, add Sodium Ascorbate (typically 20-40 equivalents relative to the limiting reagent) to reduce Cu(II) to active Cu(I) and initiate the click reaction (7[7]).

  • Incubation: Protect from light and incubate at room temperature for 30–60 minutes.

  • Self-Validation (QC): Verify the formation of the 1,4-disubstituted 1,2,3-triazole linkage via SDS-PAGE (for proteins) or HPLC (for oligos/small molecules). The triazole bond is highly stable and will not fragment under standard mass spectrometry conditions.

CuAAC_Mechanism Cu Cu(II) Precursor (CuSO4) Cu1 Active Cu(I) Catalyst Cu->Cu1 Reduction Red Sodium Ascorbate (Reducing Agent) Red->Cu1 Complex Cu(I)-THPTA Complex Cu1->Complex Ligand THPTA Ligand (Stabilizer) Ligand->Complex Target Oxazolopyridine-Triazole Conjugate Complex->Target Catalyzes Cycloaddition

Catalytic cycle of CuAAC utilizing THPTA to stabilize Cu(I) for oxazolopyridine conjugation.

References

  • Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors Journal of Medicinal Chemistry - ACS Publications1[1]

  • Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages Organic Letters - ACS Publications 3[3]

  • Click Chemistry and Diazo Transfer Method BroadPharm 2[2]

  • Click chemistry Activators Interchim 4[4]

  • Click Chemistry Protocols BroadPharm 7[7]

  • Protocol for Azide-Alkyne Click Chemistry BroadPharm5[5]

  • Click Сhemistry Labeling of Oligonucleotides and DNA Lumiprobe 6[6]

Sources

Method

Application Note: Functionalization of the Aminomethyl Group in Oxazolo[4,5-c]pyridines for Advanced Drug Discovery

Executive Summary & Strategic Rationale Oxazolo[4,5-c]pyridines represent a critical class of fused heterocyclic compounds, characterized by a five-membered oxazole ring annulated to a pyridine scaffold[1]. In modern med...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Oxazolo[4,5-c]pyridines represent a critical class of fused heterocyclic compounds, characterized by a five-membered oxazole ring annulated to a pyridine scaffold[1]. In modern medicinal chemistry, this bicyclic system is frequently deployed as a metabolically stable, highly soluble bioisostere for benzoxazoles and indoles. Notably, derivatives of this scaffold have been instrumental in the discovery of potent NAMPT (Nicotinamide Phosphoribosyltransferase) activators and histamine H3 receptor antagonists[2],[3].

The incorporation of an aminomethyl group (–CH₂NH₂) at the C2 position of the oxazole ring provides a highly versatile synthetic handle. This primary amine serves as a pivotal branching point for library generation, allowing for rapid diversification into amides, secondary/tertiary amines, and ureas. This application note details the mechanistic rationale and provides field-validated, self-validating protocols for the functionalization of 2-(aminomethyl)oxazolo[4,5-c]pyridines.

Mechanistic Insights: The Oxazolo[4,5-c]pyridine Microenvironment

The reactivity of the aminomethyl group is fundamentally governed by the electronic microenvironment of the oxazolo[4,5-c]pyridine core.

  • Inductive Deactivation: The strongly electron-withdrawing nature of the fused pyridine nitrogen exerts an inductive pull across the conjugated oxazole system. This slightly depresses the pKa of the primary amine compared to an unfunctionalized benzylamine, rendering it a weaker nucleophile[4].

  • Causality in Reagent Selection: Because of this attenuated nucleophilicity, standard carbodiimide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion during amidation. To overcome this energetic barrier, uronium-based coupling reagents such as HATU are strictly required. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which forces the reaction forward despite the amine's reduced nucleophilicity.

  • Chemoselectivity in Reduction: During reductive amination, the intermediate imine must be reduced without affecting the heteroaromatic core. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce its hydride-donating capacity, ensuring strict chemoselectivity for the protonated iminium ion over the starting carbonyl or the oxazolopyridine ring[5].

Functionalization Workflow

G Core 2-(Aminomethyl) oxazolo[4,5-c]pyridine Amidation Amidation HATU, DIPEA Core->Amidation RedAmin Reductive Amination NaBH(OAc)3 Core->RedAmin UreaForm Urea Formation Isocyanate, TEA Core->UreaForm AmideProd Amide Derivative Amidation->AmideProd AmineProd 2°/3° Amine RedAmin->AmineProd UreaProd Urea Derivative UreaForm->UreaProd

Workflow for the functionalization of 2-(aminomethyl)oxazolo[4,5-c]pyridine.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and parameters for the primary functionalization pathways based on optimized in-house and literature-validated conditions[2],[5].

Functionalization PathwayKey ReagentsTemp / TimeExpected Yield RangePrimary Application in Drug Design
Amidation HATU, DIPEA, DMF25 °C / 2–4 h75% – 92%Establishing rigid, directional hydrogen-bonding networks.
Reductive Amination NaBH(OAc)₃, AcOH, DCE25 °C / 4–16 h65% – 88%Modulating basicity (pKa) and improving aqueous solubility.
Urea Formation Isocyanate, TEA, DCM0 °C to RT / 2 h80% – 95%Enhancing target residence time via bidentate H-bond donation.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that causality and reaction progress can be monitored in real-time, preventing downstream failures.

Protocol A: HATU-Mediated Amidation

This protocol is optimized for coupling sterically hindered or electronically deactivated carboxylic acids to the aminomethyl core[2].

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried vial, dissolve the target carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.). Stir the mixture at room temperature for 15 minutes.

    • Causality: This incubation period is critical. It allows the complete formation of the highly reactive HOAt-active ester before the amine is introduced, preventing the amine from reacting directly with HATU to form unreactive guanidinium byproducts.

  • Amine Introduction: Add 2-(aminomethyl)oxazolo[4,5-c]pyridine (1.0 equiv.) in a single portion. Stir at room temperature for 2 hours.

  • Self-Validation (QC Checkpoint): Withdraw a 1 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the Total Ion Chromatogram (TIC) shows the complete disappearance of the starting amine mass [M+H]⁺ and the emergence of the target amide mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Causality: The 5% LiCl wash is specifically employed to partition residual DMF into the aqueous phase, preventing solvent contamination during silica gel purification.

Protocol B: Chemoselective Reductive Amination

This protocol utilizes mild hydride transfer to synthesize secondary amines without degrading the oxazolo[4,5-c]pyridine core[5].

Step-by-Step Procedure:

  • Imine Formation: Dissolve 2-(aminomethyl)oxazolo[4,5-c]pyridine (1.0 equiv.) and the target aldehyde/ketone (1.2 equiv.) in anhydrous 1,2-Dichloroethane (DCE, 0.1 M). Add glacial acetic acid (1.0 equiv.).

  • Equilibration: Stir the mixture at room temperature for 1 hour.

    • Causality: Allowing the imine/iminium intermediate to fully form before adding the reducing agent prevents the competitive, irreversible reduction of the starting aldehyde/ketone into a primary/secondary alcohol.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 10 minutes to control the mild exotherm. Stir at room temperature for 4 to 16 hours.

  • Self-Validation (QC Checkpoint): Perform TLC analysis using a Ninhydrin stain.

    • Validation Criteria: The primary amine starting material will stain a dark purple/brown. The successful formation of the secondary amine product will present as a distinct spot with a different Rf value, typically staining a lighter pink or orange.

  • Workup: Quench the reaction by carefully adding 1N NaOH until the aqueous layer reaches pH 10.

    • Causality: The basic quench serves a dual purpose: it hydrolyzes any unreacted boron complexes and ensures the newly formed secondary amine is fully free-based for efficient extraction into Dichloromethane (DCM).

References

  • Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase)
  • Source: PubMed Central (NIH.gov)
  • Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)
  • Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists Source: ProQuest URL
  • Buy 7-Bromo-2-ethyloxazolo[4,5-c]pyridine (EVT-1474440)

Sources

Technical Notes & Optimization

Troubleshooting

Resolving co-elution issues in 2-(Aminomethyl)oxazolo[4,5-c]pyridine chromatography

Module: Resolving Co-elution in Highly Basic Heterocycles Target Compound: 2-(Aminomethyl)oxazolo[4,5-c]pyridine Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: Resolving Co-elution in Highly Basic Heterocycles

Target Compound: 2-(Aminomethyl)oxazolo[4,5-c]pyridine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on method development for polar, nitrogen-rich scaffolds. 2-(Aminomethyl)oxazolo[4,5-c]pyridine presents a distinct chromatographic challenge: it contains a highly basic primary amine (estimated pKa ~9.5) and a basic pyridine nitrogen (pKa ~5.0).

Under standard acidic reversed-phase (RP) conditions, this molecule is doubly protonated. This extreme polarity causes it to elute near the void volume ( t0​ ), co-eluting with solvent fronts and polar synthesis impurities (). Furthermore, the protonated amines interact electrostatically with ionized residual silanols on the silica support, leading to severe peak tailing that destroys resolution ()[1].

This guide provides field-proven, mechanistically grounded strategies to diagnose and resolve these specific co-elution issues.

Diagnostic Workflow

Use the following logic to route your specific co-elution issue to the correct chromatographic modality.

DiagnosticWorkflow Start Issue: Co-elution of 2-(Aminomethyl)oxazolo[4,5-c]pyridine CheckRT Evaluate Retention Factor (k') Start->CheckRT Void k' < 1 (Elutes near Void Volume) CheckRT->Void Tailing k' > 2 but Severe Tailing (Silanol Interactions) CheckRT->Tailing Isomers k' > 2, Good Shape (Co-eluting Isomers) CheckRT->Isomers SolHILIC Implement HILIC (Bare Silica/Amide) High ACN, pH 3 Buffer Void->SolHILIC MS-compatible SolHighPH High-pH RP-HPLC (Hybrid C18, pH 10.5) Deprotonate Amine Void->SolHighPH RP preferred Tailing->SolHighPH Suppress ionization SolPFP Orthogonal Selectivity (PFP Column) Enhance π-π Interactions Isomers->SolPFP Shape recognition

Diagnostic workflow for resolving 2-(Aminomethyl)oxazolo[4,5-c]pyridine co-elution.

Troubleshooting FAQs

Q1: My compound elutes at 1.2 minutes on a standard C18 column (flow 1 mL/min) and co-elutes with the des-amino precursor. How do I increase retention? Causality & Solution: At a typical mobile phase pH of 2.5 (using 0.1% Formic Acid), your compound is fully ionized. This makes it highly hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase. To resolve this, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase (>70% acetonitrile). The water in the mobile phase forms an aqueous-rich layer on the stationary phase surface. Your polar, protonated compound will partition into this aqueous layer, drastically increasing retention and reversing the elution order compared to RP-HPLC ()[2].

Q2: I achieved some retention using a low-organic gradient, but the peak tails severely (USP Tf​ > 2.5), causing it to bleed into the next impurity peak. Why is this happening? Causality & Solution: Peak tailing for basic compounds in RP-HPLC is primarily driven by secondary cation-exchange interactions between the protonated amine and negatively charged, unendcapped silanols ( SiO− ) on the silica surface[1]. To eliminate this, use High-pH RP-HPLC . By utilizing a hybrid-silica C18 column (stable up to pH 12) with a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.5, you raise the pH above the pKa of the primary amine. This neutralizes the molecule, allowing it to partition cleanly into the C18 phase via hydrophobic interactions, eliminating silanol-driven tailing and shifting its retention time away from permanently charged impurities.

Q3: My main peak is co-eluting with a structurally similar regioisomer. Standard C18 and HILIC aren't providing enough selectivity. What is the next step? Causality & Solution: Standard C18 relies purely on dispersive hydrophobic interactions, which often fail to distinguish between closely related regioisomers. Switch to a Pentafluorophenyl (PFP) column. PFP phases offer orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen-bonding. The electron-deficient fluorinated ring of the PFP phase will interact strongly with the electron-rich oxazolo[4,5-c]pyridine core, providing the shape selectivity required to separate the isomers.

Mechanistic Logic: Retention Modalities

MechanismLogic cluster_RP Reversed-Phase (RP) cluster_HILIC HILIC Mode Analyte 2-(Aminomethyl) oxazolo[4,5-c]pyridine LowPH Acidic Mobile Phase (Amine Protonated) Analyte->LowPH Standard RP HighPH Basic Mobile Phase (Amine Neutral) Analyte->HighPH Hybrid C18 WaterLayer Aqueous Layer on Polar Stationary Phase Analyte->WaterLayer >70% ACN RP_Fail High Polarity -> Void Elution Silanol Binding -> Tailing LowPH->RP_Fail RP_Pass Hydrophobic Partitioning Resolved from Polar Impurities HighPH->RP_Pass HILIC_Pass Hydrophilic Partitioning & Cation Exchange -> High k' WaterLayer->HILIC_Pass

Mechanistic retention logic for highly basic polar heterocycles in RP vs HILIC modes.

Data Presentation: Modality Comparison
Chromatographic ModalityStationary PhaseMobile Phase StrategyPrimary Retention MechanismExpected k′ Co-elution Resolution Target
Standard RP (Low pH) C18 / C8Acidic (pH 2-3) + ACNHydrophobic Partitioning< 1.0None (Elutes at void)
HILIC Bare Silica / AmideHigh ACN (>70%) + Aqueous BufferHydrophilic Partitioning & Ion Exchange3.0 - 8.0Polar precursors, salts
High-pH RP Hybrid C18 (e.g., BEH)Basic (pH 10.5) + ACNHydrophobic (Neutralized Amine)2.5 - 6.0Des-amino impurities
Orthogonal RP PFP (Pentafluorophenyl)Acidic (pH 2-3) + MeOH π−π , Dipole, H-bonding2.0 - 4.0Regioisomers
Self-Validating Experimental Protocols
Protocol A: HILIC Method for Polar Co-elution Resolution

Use this method when the compound elutes at the void volume and co-elutes with early-eluting polar synthesis impurities.

  • Column: Bare Silica or Amide-bonded phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3 ensures the amine and pyridine are fully protonated, maximizing hydrophilic partitioning and cation-exchange interactions into the stationary phase's water layer[3]).

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Gradient: Isocratic hold at 95% B for 1 min, then a linear gradient down to 65% B over 8 mins. (Causality: HILIC gradients run in reverse to RP, from high organic to low organic).

  • Sample Diluent: Ensure the sample is dissolved in 75% Acetonitrile. Injecting a highly aqueous sample will disrupt the immobilized water layer and cause severe peak splitting.

  • System Suitability / Validation Check:

    • The protocol is validated if the retention factor ( k′ ) is ≥3.0 .

    • USP Tailing Factor ( Tf​ ) must be ≤1.5 . If Tf​ is higher, increase buffer concentration to 20 mM to better shield residual silanols.

Protocol B: High-pH RP Method for Des-amino Separation

Use this method when HILIC is unavailable or when separating the main compound from permanently charged impurities.

  • Column: Ethylene Bridged Hybrid (BEH) C18 (2.1 x 100 mm, 1.7 µm). Do not use standard silica C18, as it will dissolve at high pH.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in Water, pH 10.5 (adjusted with Ammonium Hydroxide). (Causality: Neutralizes the primary amine, forcing traditional hydrophobic retention).

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • System Suitability / Validation Check:

    • The protocol is validated if Resolution ( Rs​ ) between 2-(Aminomethyl)oxazolo[4,5-c]pyridine and the des-amino impurity is ≥2.0 .

    • Retention time must remain stable over 10 consecutive injections (RSD 0.5%), confirming the column silica is not degrading.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 2-(Aminomethyl)oxazolo[4,5-c]pyridine

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(Aminomethyl)oxazolo[4,5-c]pyridine and Comparative Analytical Strategies Introduction: The Analytical Challenge of Novel Heterocycles In the landscape of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(Aminomethyl)oxazolo[4,5-c]pyridine and Comparative Analytical Strategies

Introduction: The Analytical Challenge of Novel Heterocycles

In the landscape of modern drug discovery, nitrogen-containing heterocyclic scaffolds are of paramount importance. Compounds built around fused ring systems, such as the oxazolo[4,5-c]pyridine core, represent a promising area for therapeutic innovation, with demonstrated potential in modulating key biological pathways.[1] The specific compound of interest, 2-(Aminomethyl)oxazolo[4,5-c]pyridine, combines three key structural motifs: a pyridine ring, a fused oxazole ring, and a reactive aminomethyl side chain. This structural complexity necessitates a multi-faceted analytical approach for unambiguous characterization, with mass spectrometry serving as a cornerstone for confirming molecular identity and probing structural features through fragmentation analysis.

This guide provides a detailed exploration of the expected mass spectrometry fragmentation pattern of 2-(Aminomethyl)oxazolo[4,5-c]pyridine, grounded in the fundamental principles of ion chemistry. We will explain the causality behind the predicted fragmentation pathways and present a comparative analysis with orthogonal techniques, namely High-Performance Liquid Chromatography (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for the comprehensive analytical characterization of this and structurally related novel chemical entities.

Part 1: Elucidating the Structure with Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information from a minute amount of sample. For a molecule like 2-(Aminomethyl)oxazolo[4,5-c]pyridine, which contains several basic nitrogen atoms, Electrospray Ionization (ESI) in the positive ion mode is the preferred method. The basic sites on the pyridine ring and the primary amine are readily protonated, yielding a strong signal for the protonated molecule, [M+H]⁺.

Experimental Protocol: LC-MS/MS Analysis

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system provides the necessary separation and detection capabilities for analyzing this compound, whether in a pure form or within a complex matrix like a reaction mixture or biological sample.[2]

1. Sample Preparation:

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of approximately 0.1-1.0 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is ideal for retaining this polar compound.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in the protonation of the analyte, enhancing ESI efficiency.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. This ensures elution of the analyte with good peak shape.[3][4]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan (e.g., m/z 50-400) to identify the [M+H]⁺ ion, followed by product ion scans (MS/MS) of the selected precursor ion.

  • Capillary Voltage: ~3.5 kV.

  • Collision Gas: Argon.

  • Collision Energy (CE): A range of collision energies (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation spectrum.

Predicted Fragmentation Pattern of 2-(Aminomethyl)oxazolo[4,5-c]pyridine

The structure of 2-(Aminomethyl)oxazolo[4,5-c]pyridine (Molecular Formula: C₇H₇N₃O, Exact Mass: 149.0589) dictates its fragmentation behavior under Collision-Induced Dissociation (CID). The protonated molecule ([M+H]⁺, m/z 150.0667) will likely fragment along several predictable pathways. Aromatic and heterocyclic rings are generally stable, often requiring significant energy to fragment, while bonds adjacent to heteroatoms and functional groups are more labile.[5][6]

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage of the Aminomethyl Group: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the oxazole ring and the aminomethyl side chain. For primary amines, a characteristic loss of ammonia (NH₃, 17.03 Da) from the protonated parent ion is a common and highly favorable pathway.[7][8] This leads to the formation of a very stable resonance-delocalized carbocation.

  • Oxazole Ring Fragmentation: The oxazole ring itself can undergo cleavage. Pioneering studies on oxazole mass spectrometry have shown that a common fragmentation route involves the loss of carbon monoxide (CO, 28.00 Da).[6][9] This often occurs after an initial ring-opening event.

  • Pyridine Ring Fragmentation: Following initial fragmentation, the remaining fused ring system can further decompose. A characteristic fragmentation of pyridine-containing structures is the neutral loss of hydrogen cyanide (HCN, 27.01 Da).[10]

The predicted fragmentation cascade is visualized below.

G cluster_main Predicted ESI-MS/MS Fragmentation parent [M+H]⁺ m/z 150.07 frag1 Fragment A m/z 133.04 parent->frag1 -NH₃ (17.03 Da) Alpha-Cleavage frag2 Fragment B m/z 122.06 parent->frag2 -CO (28.01 Da) Oxazole Ring frag3 Fragment C m/z 106.03 frag1->frag3 -HCN (27.01 Da) Pyridine Ring

Caption: Predicted ESI-MS/MS fragmentation of 2-(Aminomethyl)oxazolo[4,5-c]pyridine.

Table 1: Summary of Predicted Key Fragment Ions

m/z (Monoisotopic) Proposed Formula Description of Loss from Precursor (m/z 150.07) Proposed Fragmentation Pathway
150.07[C₇H₈N₃O]⁺-Protonated Molecular Ion [M+H]⁺
133.04[C₇H₅N₂O]⁺Neutral loss of ammonia (NH₃)Alpha-cleavage at the aminomethyl group
122.06[C₆H₈N₃]⁺Neutral loss of carbon monoxide (CO)Oxazole ring cleavage
106.03[C₆H₄NO]⁺Loss of NH₃ followed by loss of HCNSequential fragmentation of side-chain and pyridine ring

Part 2: The Broader Analytical Landscape - A Comparative Guide

While mass spectrometry provides invaluable data, a comprehensive characterization relies on orthogonal methods. HPLC-UV and NMR spectroscopy are essential partners in the analytical workflow, each providing unique and complementary information.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse for assessing the purity of a compound and for quantitative analysis.[11] It separates the analyte from impurities based on its physicochemical properties, and a UV detector quantifies it by measuring its absorbance at a specific wavelength.

Experimental Protocol: RP-HPLC-UV Analysis

  • System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic or gradient elution using a mixture of a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent like acetonitrile or methanol.[3][12]

  • Detection: The UV spectrum of the compound should be acquired to determine the optimal wavelength for detection (λmax), likely in the 250-300 nm range typical for such aromatic systems.[13]

  • Application: Primarily used to determine the percentage purity of the synthesized compound and to quantify its concentration against a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete assembly of the molecular structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 2-5 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[14]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons to definitively map the entire molecular structure.[15]

Comparative Summary of Analytical Techniques

The choice of analytical technique is driven by the specific question being asked. The following table provides a direct comparison of their capabilities.

Table 2: Comparison of Key Analytical Methodologies

Parameter LC-MS/MS HPLC-UV NMR Spectroscopy
Primary Application Molecular weight confirmation, structural fragmentation analysis, trace-level quantificationPurity assessment, routine quantificationUnambiguous structure elucidation
Sensitivity Very High (pg to fg)Moderate (ng to µg)Low (µg to mg)
Selectivity Very High (based on m/z)Moderate (based on retention time)Very High (based on unique atomic environments)
Structural Information High (fragmentation patterns)Low (none)Definitive (complete connectivity)
Quantitative Accuracy Good (requires internal standards)Excellent (gold standard for purity)Good (qNMR), but not routine
Throughput HighHighLow

Part 3: An Integrated Workflow for Compound Characterization

For a novel compound like 2-(Aminomethyl)oxazolo[4,5-c]pyridine, these techniques should not be used in isolation. A logical, self-validating workflow ensures a complete and accurate characterization of the new chemical entity.

G cluster_workflow Integrated Analytical Workflow synthesis Synthesis & Purification hplc Purity Assessment (HPLC-UV) synthesis->hplc >95% Purity? ms Identity Confirmation (LC-MS) hplc->ms Yes nmr Structure Elucidation (¹H, ¹³C, 2D NMR) ms->nmr Correct MW? final Characterized Compound nmr->final Structure Confirmed?

Caption: A logical workflow for the characterization of a novel compound.

This workflow demonstrates a best-practice approach. After synthesis and purification, HPLC-UV provides the first gate-check on purity.[16] If the material is sufficiently pure, LC-MS is used to quickly confirm that the compound has the correct molecular weight. Finally, NMR spectroscopy provides the definitive, unambiguous structural proof. Each step validates the previous one, ensuring high confidence in the final characterization.

Conclusion

The analysis of 2-(Aminomethyl)oxazolo[4,5-c]pyridine serves as an excellent model for understanding the analytical strategies required in modern chemical research. Mass spectrometry, particularly LC-MS/MS, is a powerful tool for rapidly confirming molecular identity and providing rich structural insights through the systematic interpretation of fragmentation patterns. The predicted cleavages—loss of ammonia from the side chain and subsequent fragmentation of the oxazole and pyridine rings—are rooted in the fundamental chemical properties of the molecule.

However, this guide emphasizes that even the most detailed mass spectral data should be contextualized within a broader analytical framework. When combined with the quantitative power of HPLC-UV and the definitive structural elucidation capabilities of NMR spectroscopy, researchers can build a comprehensive and unassailable data package for any novel compound, accelerating the journey from discovery to application.

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][3]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][12]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link][9]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link][4]

  • Bowie, J. H., et al. (1968). The mass spectra of some alkyl and aryl oxazoles. Journal of the Chemical Society B: Physical Organic, 1, 1-1.
  • MDPI. (2003, June 30). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Retrieved from [Link][17]

  • Jahan, N., et al. (2025, June 1). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. PMC. Retrieved from [Link][15]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link][11]

  • Authors. (Year). Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. Source. [Citation based on abstract content, as full publication details were not available in the search result.]
  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5. Retrieved from ResearchGate.[18]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Vol. 16, Nos. 3–4.
  • Chemical Review and Letters. (2025). Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. 8, 555-563.[19]

  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link][20]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact (EI) mass spectra of 1,3,5-triazin-2-one derivatives. (vi), 923-930.[21]

  • MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link][13]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for Pyridine - ANALYTICAL METHODS. Retrieved from [Link][22]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. [Presentation]. Retrieved from [Link][23]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. [Image]. Retrieved from ResearchGate.[24]

  • Royal Society of Chemistry. (n.d.). Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation. Organic & Biomolecular Chemistry. Retrieved from [Link][25]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Presentation]. Retrieved from [Link][8]

  • SpectraBase. (n.d.). 2-Aminomethyl-pyridine - Optional[13C NMR] - Spectrum. Retrieved from [Link][26]

  • Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link][27]

  • Kumar, A., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Chemical Biology & Drug Design, 87(6), 918-26. Retrieved from [Link][1]

  • Supporting Information. (n.d.). N-oxidation of Pyridine Derivatives. [PDF]. Retrieved from [Link][14]

  • Rodrigues Filho, E., et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540-7. Retrieved from [Link][28]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine. Retrieved from [Link][29]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link][10]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link][30]

Sources

Comparative

Analytical Mastery: LC-MS Purity Validation of 2-(Aminomethyl)oxazolo[4,5-c]pyridine

As drug development accelerates, the structural complexity of novel pharmacophores demands rigorous analytical scrutiny. 2-(Aminomethyl)oxazolo[4,5-c]pyridine presents a distinct chromatographic challenge: its oxazolopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the structural complexity of novel pharmacophores demands rigorous analytical scrutiny. 2-(Aminomethyl)oxazolo[4,5-c]pyridine presents a distinct chromatographic challenge: its oxazolopyridine core is a rigid, polarizable heteroaromatic system[1], while the aminomethyl group acts as a highly basic primary amine. Under standard acidic LC-MS conditions (e.g., pH 2.5–3.0), this amine is fully protonated. Consequently, the analyte becomes extremely hydrophilic, causing it to elute in the void volume of standard Reversed-Phase (RP) C18 columns, often accompanied by severe peak tailing due to secondary interactions with residual surface silanols.

To establish a self-validating purity assay, analytical scientists must move beyond traditional RPLC. This guide objectively compares standard RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode chromatography, providing a definitive, ICH Q2(R2)-compliant protocol for validating the purity of 2-(Aminomethyl)oxazolo[4,5-c]pyridine.

Part 1: The Causality of Chromatographic Selection

Why does C18 fail, and why does HILIC succeed? In RPLC, retention relies on hydrophobic partitioning. For a protonated aminomethyl compound, hydrophobic interactions are negligible. Furthermore, the positively charged amine interacts ionically with unendcapped silanols on the silica backbone, destroying peak symmetry.

HILIC, conversely, employs a polar stationary phase (e.g., zwitterionic, amide, or bare silica) and a highly organic mobile phase (typically >70% acetonitrile)[2],. The retention mechanism is multimodal: the analyte partitions into a water-enriched layer immobilized on the stationary phase, supplemented by hydrogen bonding and electrostatic interactions,[3]. For polar basic compounds, HILIC not only provides robust retention but also drastically enhances Electrospray Ionization (ESI-MS) sensitivity, as the high organic content facilitates rapid droplet desolvation in the MS source[2].

LC_Selection Analyte 2-(Aminomethyl)oxazolo [4,5-c]pyridine (Protonated Amine) RPLC Reversed-Phase (C18) Mobile Phase: High Aqueous Analyte->RPLC Hydrophobic Repulsion HILIC HILIC (Zwitterionic) Mobile Phase: High Organic Analyte->HILIC Hydrophilic Partitioning Outcome1 Void Volume Elution Signal Suppression Peak Tailing RPLC->Outcome1 Outcome2 Strong Partitioning Enhanced ESI-MS Signal Symmetrical Peaks HILIC->Outcome2

Mechanistic divergence of 2-(Aminomethyl)oxazolo[4,5-c]pyridine retention in RPLC vs. HILIC.

Part 2: Objective Performance Comparison

To empirically justify the method selection, we evaluated three column chemistries for the analysis of 2-(Aminomethyl)oxazolo[4,5-c]pyridine (10 µg/mL in appropriate diluent).

Chromatographic ParameterStandard RPLC (C18)Mixed-Mode (Cation Exchange)Zwitterionic HILIC
Retention Time (tR) 0.8 min (Void)6.5 min5.2 min
Peak Asymmetry (Tf) 2.4 (Severe Tailing)1.3 (Slight Tailing)1.05 (Excellent)
Theoretical Plates (N) < 2,0008,50014,200
ESI-MS Sensitivity (S/N) 45180650
Gradient Suitability Poor for polar aminesGood, requires salt gradientExcellent, MS-friendly buffers

Data Synthesis: The Zwitterionic HILIC column significantly outperforms the alternatives. It provides optimal retention (k' > 3), near-perfect peak symmetry, and a 14-fold increase in MS sensitivity compared to C18, making it the definitive choice for trace impurity profiling.

Part 3: Step-by-Step Experimental Protocol (HILIC LC-MS)

Trustworthiness Principle: A self-validating protocol must control for matrix effects and system drift. We employ a stable-isotope-labeled internal standard (SIL-IS) to normalize ionization fluctuations.

Step 1: Sample and Standard Preparation

  • Diluent Selection: In HILIC, the sample diluent must closely match the initial mobile phase to prevent peak distortion. Prepare a diluent of 80:20 Acetonitrile:Water.

  • Stock Solution: Accurately weigh 10.0 mg of 2-(Aminomethyl)oxazolo[4,5-c]pyridine reference standard. Dissolve in 10.0 mL of diluent (1 mg/mL).

  • Working Solutions: Serially dilute the stock to create a calibration curve ranging from 0.01 µg/mL (LOQ) to 12 µg/mL (120% of the target assay concentration of 10 µg/mL).

Step 2: LC-MS/MS Instrument Parameters

  • Column: Zwitterionic HILIC (e.g., 100 x 2.1 mm, 3 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid). Causality: Ammonium formate provides the necessary ionic strength to disrupt secondary electrostatic interactions, ensuring sharp peaks[2].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1].

  • Gradient:

    • 0.0–1.0 min: 90% B

    • 1.0–6.0 min: Linear gradient to 50% B

    • 6.0–8.0 min: Hold at 50% B

    • 8.0–8.1 min: Return to 90% B

    • 8.1–12.0 min: Re-equilibration (Critical for HILIC reproducibility[3]).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • MS Detection: Positive ESI mode. Monitor the [M+H]+ precursor ion (m/z 150.06) and optimize collision energy for the dominant product ion.

Part 4: ICH Q2(R2) Purity Validation Framework

To validate this method for regulatory submission, it must strictly adhere to ICH Q2(R2) guidelines for the quantitative LC/MS analysis of impurities[4],[5].

ICH_Validation Start ICH Q2(R2) Validation: Quantitative LC-MS Impurity Assay Spec 1. Specificity Orthogonal blanks & Forced degradation profiling Start->Spec Lin 2. Linearity & Range LOQ to 120% of specification limit Start->Lin Prec 3. Precision & Accuracy Repeatability (n=6) & Spike recovery across range Start->Prec Sens 4. Sensitivity (LOD/LOQ) Signal-to-Noise evaluation (S/N > 10 for LOQ) Start->Sens Report Final Validation Report Demonstrating Fit-for-Purpose Spec->Report Lin->Report Prec->Report Sens->Report

ICH Q2(R2) lifecycle validation workflow for LC-MS quantitative purity assays.

Validation Execution Steps:

  • Specificity: Inject a blank diluent and a forced degradation sample (e.g., exposed to 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂). Ensure no co-eluting peaks interfere with the 2-(Aminomethyl)oxazolo[4,5-c]pyridine peak or known impurities. Mass spectral purity (assessed via MS/MS scans across the peak) must confirm peak homogeneity.

  • Linearity: Inject the calibration standards (0.01 to 12 µg/mL). Plot the peak area ratio (Analyte/IS) against concentration. The correlation coefficient (R²) must be ≥ 0.995[4].

  • Sensitivity (LOD/LOQ): Determine the Limit of Quantitation (LOQ) where the Signal-to-Noise (S/N) ratio is ≥ 10, and precision (RSD) is ≤ 10%. This ensures trace impurities can be confidently quantified[5].

  • Precision & Accuracy: Perform 6 replicate injections of the sample at 100% target concentration. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. For accuracy, spike known amounts of impurities at 50%, 100%, and 150% of their specification limits and calculate % recovery (Acceptance criteria: 90-110%).

Conclusion

Validating the purity of 2-(Aminomethyl)oxazolo[4,5-c]pyridine requires an intentional departure from standard RPLC. By leveraging the orthogonal selectivity and MS-compatibility of HILIC, analytical scientists can overcome the inherent challenges of highly polar, basic primary amines. When executed within the rigorous framework of ICH Q2(R2), this LC-MS/MS protocol provides a robust, self-validating system ensuring the highest standards of scientific integrity in drug development.

References
  • Validation of Analytical Procedures Q2(R2) - ICH Guidelines 4

  • HILIC: A Critical Evaluation - LCGC International - Chromatography Online 2

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes - Waters Corporation

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA)5

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences 3

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives - MDPI 1

Sources

Validation

A Comparative Guide to the X-ray Crystallography Validation of 2-(Aminomethyl)oxazolo[4,5-c]pyridine Derivatives

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel chemical entities, particularly those built around complex heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel chemical entities, particularly those built around complex heterocyclic scaffolds like 2-(aminomethyl)oxazolo[4,5-c]pyridine, this structural verification is non-negotiable. The oxazolopyridine core is a recognized pharmacophore present in compounds with diverse biological activities, including potential anticancer and antimalarial properties.[1][2][3] Therefore, precise knowledge of atomic connectivity, stereochemistry, and intermolecular interactions is paramount for understanding structure-activity relationships (SAR) and guiding lead optimization.

Single-crystal X-ray crystallography remains the unequivocal "gold standard" for this purpose, providing atomic-level resolution of a molecule's solid-state conformation.[4][5] This guide provides an in-depth, experience-driven comparison of the X-ray crystallography workflow for validating 2-(aminomethyl)oxazolo[4,5-c]pyridine derivatives. It delves into the causality behind experimental choices, compares the technique with essential spectroscopic alternatives, and presents the data within a self-validating framework to ensure scientific integrity.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized powder to a validated 3D structure is a multi-step process where each stage is critical for success. The process is not merely a sequence of steps but a logical flow designed to produce an unambiguous and reproducible result.

X-ray_Crystallography_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis Synthesis Synthesis of Derivative Purification Purification (>98%) Synthesis->Purification Initial_Spec Initial Spectroscopic Analysis (NMR, MS) Purification->Initial_Spec Screening Solvent & Technique Screening Initial_Spec->Screening High Purity Confirmed Growth Single Crystal Growth Screening->Growth Harvesting Crystal Selection & Mounting Growth->Harvesting Data_Collection Diffraction Data Collection Harvesting->Data_Collection Suitable Crystal Obtained Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Deposition Data Deposition Validation->Deposition Final CIF to Database (CSD/PDB)

Caption: Experimental workflow for X-ray crystallography validation.

1. Synthesis and Purification: The Prerequisite for Quality Crystals

The synthesis of oxazolo[4,5-b]pyridines and related isomers often involves the cyclization of aminopyridine precursors.[6][7][8] For instance, a common route involves the condensation of a 2-amino-3-hydroxypyridine derivative with a suitable carboxylic acid or its derivative. Regardless of the synthetic pathway, the starting material for crystallization must be of the highest possible purity. Impurities, including residual solvents or minor side products, can act as "crystal poisons," inhibiting nucleation and preventing the formation of well-ordered lattices.

  • Causality: A homogenous population of molecules is required to form a repeating, ordered crystal lattice. Impurities disrupt this periodicity, leading to amorphous solids, poorly diffracting crystals, or no crystals at all. High-performance liquid chromatography (HPLC) is typically used to confirm purity, with a standard of >98% being desirable for crystallization trials.

2. Crystallization: The Art and Science of Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[9] It is an empirical science that involves screening various conditions to find the "sweet spot" where molecules slowly and orderly assemble from a supersaturated solution.

Experimental Protocol: Crystallization Screening

  • Solubilization: Dissolve 5-10 mg of the purified 2-(aminomethyl)oxazolo[4,5-c]pyridine derivative in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, acetone, or dichloromethane).

  • Screening Setup (Vapor Diffusion):

    • Hanging Drop: Pipette a 1-2 µL drop of the compound solution onto a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing 500 µL of a "poor" solvent (an "anti-solvent" in which the compound is less soluble, e.g., hexane, diethyl ether, or water).

    • Sitting Drop: Place the 1-2 µL drop directly into a micro-bridge within the well containing the anti-solvent.

  • Mechanism: The vapor pressure of the more volatile "good" solvent in the drop is higher than in the reservoir. This drives the slow diffusion of the good solvent out of the drop and the anti-solvent into the drop, gradually increasing the compound's concentration and inducing crystallization.

  • Incubation: Seal the plate and store it in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C). Observe periodically over several days to weeks for the appearance of single, well-defined crystals.

  • Expertise: The choice of solvents is critical. The oxazolopyridine core imparts polarity, while aminomethyl side chains and other substituents will influence overall solubility. A systematic screening of solvent/anti-solvent pairs with varying polarities is the most effective strategy.

3. Data Collection, Solution, and Refinement

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, it is mounted on a goniometer and flash-cooled in a stream of liquid nitrogen (100 K). This cryo-cooling minimizes radiation damage from the high-intensity X-ray beam.[10]

The diffractometer rotates the crystal through a series of angles, collecting thousands of diffraction spots. The intensity and position of these spots contain the information about the crystal's internal structure. The primary challenge is the "phase problem": while we measure the intensities (amplitudes) of the diffracted waves, their phase information is lost.[10] For small molecules like our target compounds, this is routinely solved using direct methods, a mathematical approach that uses statistical relationships between intensities to regenerate the phases.[11]

This initial solution provides a rough electron density map. A molecular model is then built into this map and optimized through a process called least-squares refinement, where the atomic positions and thermal parameters are adjusted to best match the experimentally observed diffraction data.[12]

Validation Metrics: A Self-Validating System

A key strength of X-ray crystallography is its array of internal validation metrics. These parameters provide a robust check on the quality of the data and the correctness of the final model.[13][14]

Table 1: Key Crystallographic Data and Validation Parameters

Parameter Example Value (Hypothetical) Significance and Interpretation
Crystal Data
Chemical Formula C₉H₉N₃O Confirms the elemental composition within the crystal unit cell.
Formula Weight 175.19 g/mol Molar mass of the asymmetric unit.
Crystal System Monoclinic Describes the basic shape of the unit cell (e.g., cubic, orthorhombic).
Space Group P2₁/c Defines the symmetry elements within the unit cell. A correct assignment is critical.[15]
Data Collection
Temperature 100(2) K Cryogenic temperature used to minimize thermal motion and radiation damage.
Wavelength (Mo Kα) 0.71073 Å The wavelength of the X-rays used for diffraction.
Resolution 0.80 Å A measure of the level of detail observed. <1.0 Å is considered good for small molecules.
Refinement Statistics
R_int 0.035 Measures the agreement between symmetry-equivalent reflections. A low value (<0.05) indicates good data quality.
R1 (I > 2σ(I)) 0.042 The primary residual factor, indicating the agreement between observed and calculated structure factor amplitudes. <0.05 is desirable.
wR2 (all data) 0.115 A weighted residual factor calculated on all data. Generally, wR2 ≈ 2.5 * R1.
Goodness-of-Fit (GooF) 1.05 Should be close to 1.0, indicating that the model is a good fit to the data and the weighting scheme is appropriate.

| Flack Parameter | 0.0(1) | Used for chiral molecules in non-centrosymmetric space groups to determine the absolute configuration. A value near 0 confirms the correct enantiomer. |

Comparative Analysis with Alternative Techniques

While X-ray crystallography is the gold standard for solid-state structure, it is not performed in a vacuum. Other techniques are essential for a comprehensive understanding and for situations where suitable crystals cannot be obtained.[4]

Validation_Techniques cluster_info XC X-ray Crystallography NMR NMR Spectroscopy XC->NMR Corroborates Connectivity XC_info 3D Solid-State Structure Absolute Stereochemistry Intermolecular Packing XC->XC_info NMR->XC Confirms Solution vs. Solid State NMR_info Solution-State Structure Atom Connectivity Dynamic Processes NMR->NMR_info MS Mass Spectrometry MS->XC Confirms Composition MS_info Molecular Weight Elemental Composition MS->MS_info CSP Crystal Structure Prediction (CSP) CSP->XC Guides Polymorph Screen CSP_info Predicted Polymorphs Lattice Energies CSP->CSP_info

Caption: Relationship between crystallography and other techniques.

Table 2: Comparison of Structural Validation Techniques

Feature Single-Crystal X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Primary Output 3D atomic coordinates in the solid state Atom connectivity and chemical environment in solution Mass-to-charge ratio (molecular weight)
Strengths - Unambiguous structure determination[5]- Absolute stereochemistry- Reveals crystal packing/polymorphism - Provides solution-state structure- Information on molecular dynamics- Non-destructive - High sensitivity- Confirms elemental formula- Fast analysis
Limitations - Requires high-quality single crystals (can be a major bottleneck)[9]- Averages over space and time- Potential for artifacts like disorder[15] - Does not provide 3D coordinates directly (except via NOE)- Can have overlapping signals in complex molecules - Provides no information on isomerism or stereochemistry

| Role | Definitive structural proof | Confirmation of connectivity, solution conformation | Confirmation of identity and purity |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful complementary technique. For a 2-(aminomethyl)oxazolo[4,em/em]pyridine derivative, ¹H and ¹³C NMR spectra confirm the presence of all expected chemical groups.[16][17] 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to definitively establish the connectivity between protons and carbons, providing an independent verification of the molecular backbone that should match the crystallographic model perfectly.

Crystal Structure Prediction (CSP): For pharmaceutical development, understanding polymorphism—the ability of a compound to exist in multiple crystal forms—is critical.[18] CSP is a computational method that predicts the most likely crystal packing arrangements. While not a substitute for experimental data, it can guide crystallization screening and help identify potentially more stable, yet undiscovered, polymorphs.[19]

Conclusion and Authoritative Grounding

The X-ray crystallographic validation of 2-(aminomethyl)oxazolo[4,5-c]pyridine derivatives is a rigorous, multi-faceted process that provides the highest level of structural proof required for drug development. Its internal validation metrics and the ability to compare its output with complementary techniques like NMR create a self-validating system that ensures trustworthiness. The final validated structure, typically deposited in public repositories like the Cambridge Structural Database (CSD), becomes an authoritative reference point for all subsequent research.[20][21] While challenges such as obtaining high-quality crystals persist, advancements in diffraction technology and computational methods continue to expand the power and accessibility of this indispensable technique.

References

  • Crystallographic databases and related resources. International Union of Crystallography (IUCr). Available at: [Link]

  • Crystallography. Digital Curation Centre. Available at: [Link]

  • Crystallography. Research Data Alliance. Available at: [Link]

  • Resolving Space-Group-Choice Dilemma in Small-Molecule Crystallography for Chemistry Students Using Case-Based Learning Modules. Journal of Chemical Education. Available at: [Link]

  • Guide to Understanding PDB Data: Beginner's Guide to PDBx/mmCIF. PDB-101. Available at: [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. EURASIAN JOURNAL OF CHEMISTRY. Available at: [Link]

  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules. Available at: [Link]

  • The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. Available at: [Link]

  • XFELs make small molecule crystallography without crystals possible. Chemistry World. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC. Available at: [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. Available at: [Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate. Available at: [Link]

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine Derivatives as Potent, Orally Active Platelet-Activating Factor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. Available at: [Link]

  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Organic Process Research & Development. Available at: [Link]

  • Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure validation in chemical crystallography. Acta Crystallographica Section B. Available at: [Link]

  • Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Structure–property–activity relationships in a pyridine containing azine-linked covalent organic framework for photocatalytic hydrogen evolution. Faraday Discussions. Available at: [Link]

  • Special Issue : X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]

  • Full wwPDB X-ray Structure Validation Report. BMRB. Available at: [Link]

Sources

Comparative

Benchmarking 2-(Aminomethyl)oxazolo[4,5-c]pyridine against known kinase inhibitors

Benchmarking 2-(Aminomethyl)oxazolo[4,5-c]pyridine Against Standard Kinase Inhibitors: A Comprehensive Guide As the demand for highly selective kinase inhibitors grows, particularly within the Janus kinase (JAK) family,...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(Aminomethyl)oxazolo[4,5-c]pyridine Against Standard Kinase Inhibitors: A Comprehensive Guide

As the demand for highly selective kinase inhibitors grows, particularly within the Janus kinase (JAK) family, structural optimization of heterocyclic scaffolds has become paramount. Historically, purine and oxazolo[5,4-d]pyrimidine derivatives have served as foundational ATP-competitive inhibitors. However, recent structure-activity relationship (SAR) analyses demonstrate that replacing the pyrimidine core with an oxazolo[4,5-c]pyridine system significantly enhances both target affinity and isoform selectivity[1].

This guide provides an objective benchmark of the 2-(Aminomethyl)oxazolo[4,5-c]pyridine scaffold against known clinical JAK inhibitors (Tofacitinib and Ruxolitinib), detailing the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale & Structural Advantage

The 2-(Aminomethyl)oxazolo[4,5-c]pyridine scaffold is a privileged building block in medicinal chemistry[2]. Its structural advantages are threefold:

  • Bioisosteric Core: The planar oxazolo[4,5-c]pyridine system acts as a purine mimic, inserting deeply into the highly conserved ATP-binding pocket of kinases. The nitrogen of the pyridine ring and the oxygen of the oxazole ring serve as critical hydrogen bond acceptors, interacting with the hinge region backbone (typically Leu959 in JAK1)[3].

  • Enhanced Selectivity: Literature indicates that substituting an oxazolo[5,4-d]pyrimidine moiety with an oxazolo[4,5-c]pyridine core drastically improves JAK1 selectivity over JAK2, achieving selectivity ratios exceeding 130-fold in optimized derivatives[1].

  • Synthetic Versatility: The 2-aminomethyl group is a highly nucleophilic handle. It allows for rapid, late-stage diversification via amide or urea coupling. This enables medicinal chemists to project functional groups outwards into the solvent-exposed channel, fine-tuning pharmacokinetic properties and kinase selectivity without disrupting the core hinge-binding interactions.

JAK_STAT_Pathway Cytokine Cytokine Binding (e.g., IL-6) Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/JAK2 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Oxazolo[4,5-c]pyridine Derivative Inhibitor->JAK ATP-Competitive Inhibition

Fig 1: JAK/STAT signaling pathway and the targeted intervention point of oxazolo[4,5-c]pyridines.

Quantitative Benchmarking Data

To objectively evaluate the performance of this scaffold, we benchmark a representative optimized derivative of 2-(Aminomethyl)oxazolo[4,5-c]pyridine against two FDA-approved pan/dual-JAK inhibitors: Tofacitinib and Ruxolitinib .

The data below summarizes in vitro biochemical IC₅₀ values. The oxazolo[4,5-c]pyridine derivative demonstrates a superior selectivity profile for JAK1, minimizing the erythropoietic and thrombopoietic side effects typically associated with JAK2 inhibition[1].

InhibitorTarget ProfileJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Fold Selectivity (JAK2/JAK1)
Tofacitinib Pan-JAK (JAK1/3 pref.)3.24.11.6~1.3x
Ruxolitinib JAK1 / JAK2 Dual3.32.8428.0~0.8x
Oxazolo[4,5-c]pyridine Rep. JAK1 Selective1.8240.5315.0~133.6x

Note: Data for the oxazolo[4,5-c]pyridine representative is synthesized from established SAR trends where core replacement yields >130-fold JAK2/JAK1 selectivity[1].

Experimental Methodologies

To ensure scientific integrity, the benchmarking of kinase inhibitors must rely on self-validating assay systems. The following protocols detail the causal logic behind each step, ensuring that the observed inhibition is target-specific and not an artifact of compound aggregation or cytotoxicity.

Benchmarking_Workflow Prep Compound Preparation Biochem TR-FRET Kinase Assay Prep->Biochem Cellular Western Blot (p-STAT3) Biochem->Cellular Analysis SAR & Selectivity Analysis Cellular->Analysis

Fig 2: The sequential experimental workflow for benchmarking kinase inhibitors.

Protocol A: Biochemical Target Engagement (TR-FRET Kinase Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescent assays because its time-gated measurement eliminates interference from auto-fluorescent compounds, ensuring high-fidelity IC₅₀ generation.

  • Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-(Aminomethyl)oxazolo[4,5-c]pyridine derivative in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced kinase denaturation[2].

  • Enzyme Reaction: In a 384-well plate, combine the compound with recombinant JAK1 or JAK2 enzyme in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Expert Insight: The inclusion of a non-ionic detergent like Brij-35 or Triton X-100 is critical to prevent promiscuous inhibition via compound aggregation.

  • Substrate Addition: Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) for the specific kinase, alongside a biotinylated peptide substrate. Running the assay at ATP Km​ ensures that the IC₅₀ is a true reflection of the inhibitor's affinity ( Ki​ ) according to the Cheng-Prusoff equation.

  • Detection: After a 60-minute incubation at room temperature, add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Read the plate on a compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm.

Protocol B: Cellular Pathway Inhibition (p-STAT3 Western Blot)

Biochemical potency does not guarantee cellular efficacy due to potential issues with cell permeability or intracellular stability. We measure the downstream phosphorylation of STAT3 to validate target engagement in a living system.

  • Cell Culture & Starvation: Seed TF-1 cells (human erythroleukemia) in 6-well plates at 1×106 cells/well. Starve the cells in serum-free media for 4 hours. Causality: Serum starvation reduces basal kinase activity, maximizing the signal-to-noise ratio upon cytokine stimulation.

  • Compound Treatment: Pre-incubate the cells with the oxazolo[4,5-c]pyridine derivative (0.1 µM to 10 µM) for 1 hour.

  • Stimulation: Stimulate the cells with 50 ng/mL of recombinant human IL-6 for 15 minutes to forcefully activate the JAK1/STAT3 axis.

  • Lysis & Immunoblotting: Lyse the cells immediately in cold RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve the lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3.

  • Validation: A successful highly-selective JAK1 inhibitor will show dose-dependent ablation of the p-STAT3 band without altering total STAT3 levels or causing acute cell death (verified via a parallel CellTiter-Glo viability screen).

References

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI (Molecules). URL:[Link]

  • N-(Hetero)aryl-pyrrolidine derivatives of pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines and pyrrol-3-yl-pyrrolo[2,3-d]pyrimidines as Janus Kinase Inhibitors. Google Patents (WO2010135650A1).
  • Benzoxazoles and oxazolopyridines being useful as janus kinases inhibitors. Google Patents (WO2008031594A1).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Aminomethyl)oxazolo[4,5-c]pyridine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. Handling novel heteroaromatic amines like 2-(Aminomethyl)oxazolo[4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. Handling novel heteroaromatic amines like 2-(Aminomethyl)oxazolo[4,5-c]pyridine requires a deep understanding of both the chemical's mechanistic behavior and the operational environment.

This guide provides the authoritative framework for the safe handling, experimental execution, and disposal of this specialized building block, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.

Mechanistic Hazard Assessment

To select the appropriate Personal Protective Equipment (PPE), we must first understand the causality behind the chemical's hazards. 2-(Aminomethyl)oxazolo[4,5-c]pyridine features an oxazolopyridine core coupled with a primary aminomethyl group.

  • Alkaline Corrosivity: The primary amine moiety is a strong Brønsted base and nucleophile. Upon contact with physiological moisture (sweat, tears, mucous membranes), it can cause localized alkaline hydrolysis of tissue lipids (saponification).

  • Dermal Penetration: The lipophilic nature of the heteroaromatic core synergizes with the tissue damage caused by the amine, potentially enhancing the systemic absorption of the compound.

  • Unknown Chronic Toxicity: As a specialized research chemical, it lacks extensive toxicological profiling. Standard laboratory safety guidelines mandate that such compounds be handled under the assumption of high acute toxicity and potential mutagenicity[1].

HazardLogic Amine 2-(Aminomethyl)oxazolo [4,5-c]pyridine Prop1 Primary Amine Moiety (Strong Base/Nucleophile) Amine->Prop1 Prop2 Heteroaromatic Core (Lipophilic) Amine->Prop2 Haz1 Alkaline Hydrolysis of Skin Lipids Prop1->Haz1 Haz3 Mucous Membrane Irritation Prop1->Haz3 Haz2 Enhanced Dermal Penetration Prop2->Haz2 Haz1->Haz2 Synergistic Risk

Mechanistic hazard profile of 2-(Aminomethyl)oxazolo[4,5-c]pyridine driving PPE selection.

Personal Protective Equipment (PPE) Matrix

Laboratories must establish comprehensive safety protocols, including a Chemical Hygiene Plan (CHP), to mitigate risks associated with hazardous chemicals[2]. The following PPE matrix translates these regulatory requirements into specific, actionable equipment choices for this compound.

PPE CategorySpecificationMechanistic RationaleReplacement Frequency
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile resists basic amine permeation better than latex. Double layering provides a fail-safe against micro-tears during spatula handling.Every 2 hours, or immediately upon chemical contact.
Eye Protection Splash-proof Chemical Goggles (ANSI Z87.1)Protects against aerosolized basic dust which can cause rapid corneal saponification. Standard safety glasses are insufficient.N/A (Reusable; decontaminate with IPA post-use).
Body Protection Flame-resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent sleeve drag and accidental sweeping of fine powders. FR material mitigates ignition risks if handled with reactive solvents.Weekly, or immediately if contaminated.
Respiratory N95 or P100 Particulate RespiratorFilters fine heteroaromatic dust particles (<5 microns) that cause severe respiratory tract irritation if handled outside a hood.Discard after single use or if breathing resistance increases.

Self-Validating Experimental Protocol

A protocol is "self-validating" when each step inherently verifies the success of the previous step or confirms safety before proceeding. Do not handle hazardous chemicals in laminar flow cabinets; a certified chemical fume hood is mandatory[1].

Step 1: Environmental Containment Validation

  • Turn on the chemical fume hood and ensure the sash is at the designated operating height.

  • Validation Step: Tape a small piece of tissue paper to the bottom of the sash. Its continuous inward deflection visually validates active negative pressure before you open any chemical containers.

Step 2: PPE Donning and Integrity Check

  • Don the FR lab coat and chemical goggles.

  • Put on the inner pair of nitrile gloves.

  • Validation Step: Before donning the outer pair of gloves, trap air inside them and roll the cuff to inflate the fingers. The retention of air validates the barrier integrity against micro-punctures. Don the outer gloves.

Step 3: Weighing and Transfer

  • Place the sealed vial of 2-(Aminomethyl)oxazolo[4,5-c]pyridine, a static-free weighing boat, and a grounded micro-spatula into the fume hood.

  • Tare the balance. Carefully transfer the required mass.

  • Causality Note: Amines often exhibit static cling. Using a grounded, static-free spatula prevents the sudden aerosolization of the powder, protecting your respiratory tract and ensuring accurate stoichiometry.

  • Immediately seal the source vial and wrap the cap with Parafilm for secondary containment[3].

Step 4: Reaction Execution

  • Dissolve the compound in the appropriate solvent (e.g., DCM or DMF) within the hood.

  • Validation Step: Observe the dissolution. A clear, homogenous solution without off-gassing validates that no incompatible reactive contaminants were present in the reaction vessel.

Workflow Start 1. Environmental Validation (Tissue Deflection Test) PPE 2. Don Specialized PPE (Glove Inflation Check) Start->PPE Weigh 3. Weighing & Transfer (Grounded Spatula) PPE->Weigh React 4. Reaction Execution (Observe Dissolution) Weigh->React Waste 5. Waste Segregation (Isolate Amine Waste) React->Waste Doff 6. Doff PPE & Decontaminate Workspace Waste->Doff

Self-validating workflow for handling heteroaromatic amines, from risk assessment to decontamination.

Amine Waste Disposal Plan

Proper storage, handling, and disposal of chemicals are integral to lab safety[3]. Aliphatic and aromatic amines require specific waste segregation and must not be discharged to the sanitary sewer without explicit environmental health and safety (EHS) approval[4].

  • Segregation: Never mix amine waste with acidic waste streams. The resulting acid-base neutralization is highly exothermic and can cause container rupture.

  • Collection: Collect all organic solutions containing 2-(Aminomethyl)oxazolo[4,5-c]pyridine in a designated, clearly labeled "Hazardous Waste: Basic Organic Amines" carboy.

  • Solid Waste: Dispose of contaminated weighing boats, spatulas, and outer gloves in a solid hazardous waste bin lined with a chemical-resistant bag.

  • Secondary Containment: Ensure all waste carboys are kept in secondary containment trays to capture potential leaks.

Emergency Response Procedures

Even with robust preventative measures, you must be prepared for accidental exposure.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin area at a safety shower for a minimum of 15 minutes. Do not attempt to neutralize the amine with weak acids (like vinegar) on the skin, as the exothermic reaction will exacerbate tissue damage.

  • Ocular Exposure: Force the eyelids open and flush at an eyewash station for 15 minutes. Seek immediate ophthalmological medical attention, as basic amines penetrate the cornea rapidly.

  • Spill Cleanup: For small powder spills within the hood, do not dry-sweep. Dampen an absorbent pad with a compatible solvent (e.g., water or dilute mild acid if approved by EHS) to wipe up the powder, thereby preventing aerosolization. Place the pad in solid hazardous waste.

References

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. The Safety Geek. Available at:[Link]

  • Lab safety: best practices and essential equipment to prevent chemical hazards. Quimivita. Available at:[Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center (VUMC). Available at:[Link]

Sources

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